Imifoplatin
Descripción
Propiedades
Número CAS |
1339960-28-9 |
|---|---|
Fórmula molecular |
C6H16N2O7P2Pt |
Peso molecular |
485.23 g/mol |
Nombre IUPAC |
[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(2+);trans-(1R,2R)-cyclohexane-1,2-diamine |
InChI |
InChI=1S/C6H14N2.H4O7P2.Pt/c7-5-3-1-2-4-6(5)8;1-8(2,3)7-9(4,5)6;/h5-6H,1-4,7-8H2;(H2,1,2,3)(H2,4,5,6);/q;;+2/p-2/t5-,6-;;/m1../s1 |
Clave InChI |
SCMHTXQHAHWVSX-BNTLRKBRSA-L |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N)N.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2] |
SMILES canónico |
C1CCC(C(C1)N)N.OP(=O)([O-])OP(=O)(O)[O-].[Pt+2] |
Apariencia |
Solid powder |
Otros números CAS |
1339960-28-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Imifoplatin |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Imifoplatin: A Technical Guide for Researchers
An In-depth Examination of a Novel Platinum Agent Redefining Cancer Therapy
Introduction
Imifoplatin (formerly PT-112) represents a new generation of platinum-based chemotherapy, distinguished by a mechanism of action that diverges significantly from traditional platinum agents like cisplatin and carboplatin. As a member of the phosphaplatin family, this compound exhibits a unique chemical structure, featuring a pyrophosphate ligand complexed with platinum. This structural distinction underpins its novel anti-neoplastic properties and its ability to circumvent common mechanisms of drug resistance. Unlike its predecessors, which primarily exert their cytotoxic effects through direct DNA binding and the formation of DNA adducts, this compound's mode of action is multifaceted, initiating a cascade of cellular events that culminate in immunogenic cell death (ICD).[1][2][3] This whitepaper provides a detailed technical overview of the core mechanism of action of this compound in cancer cells, intended for researchers, scientists, and professionals in drug development.
Cellular Uptake and Intracellular Activity
While the precise transmembrane proteins involved in the cellular uptake of this compound are still under full elucidation, it is understood that upon intravenous administration, this compound enters cancer cells and engages with intracellular targets.[3] A key characteristic of this compound is its pyrophosphate component, which confers an affinity for bone, making it a promising agent for cancers that have metastasized to the bone.[1]
Once inside the cell, this compound's activity is not centered on nuclear DNA damage. Instead, it triggers significant stress responses within the endoplasmic reticulum (ER) and mitochondria. This leads to the activation of the integrated stress response (ISR), evidenced by the phosphorylation of the eukaryotic translation initiation factor 2 subunit alpha (eIF2α).
A pivotal aspect of this compound's mechanism is the inhibition of ribosomal biogenesis (RiBi), which induces nucleolar stress. This disruption of ribosome production is a critical stressor for rapidly proliferating cancer cells and is a likely upstream driver of the subsequent organelle stress and induction of immunogenic cell death.
Induction of Immunogenic Cell Death (ICD)
A defining feature of this compound's mechanism of action is its potent induction of immunogenic cell death (ICD). ICD is a form of regulated cell death that stimulates an anti-cancer immune response. This process is initiated by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells. The key DAMPs released in response to this compound include:
-
Calreticulin (CRT) Exposure: this compound induces the translocation of CRT from the lumen of the endoplasmic reticulum to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells.
-
High Mobility Group Box 1 (HMGB1) Release: The release of the nuclear protein HMGB1 into the extracellular space is another hallmark of ICD. Extracellular HMGB1 binds to toll-like receptor 4 (TLR4) on dendritic cells, promoting their maturation and antigen presentation.
-
ATP Secretion: this compound-induced cell death is accompanied by the secretion of ATP into the tumor microenvironment. Extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells to the site of the dying tumor cells.
The release of these DAMPs facilitates the recruitment and activation of T-cells to the tumor microenvironment, fostering a robust and potentially durable anti-cancer immune response.
Signaling Pathways and Cellular Consequences
The intracellular stresses induced by this compound activate a number of signaling pathways that converge to induce cell cycle arrest and apoptosis.
Stress Response and Apoptosis
This compound-induced mitochondrial stress is characterized by an increase in mitochondrial mass, the generation of reactive oxygen species (ROS), and alterations in mitochondrial membrane polarization. This is accompanied by the release of mitochondrial DNA (mtDNA) into the cytosol, a potent immunogenic signal that can activate the cGAS-STING pathway and lead to the production of type I interferons. The induction of ER stress and the ISR further contribute to the pro-apoptotic signaling cascade.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in the S and G2 phases. This arrest prevents damaged cells from proceeding through mitosis and is a common consequence of cellular stress and the activation of tumor suppressor pathways.
The culmination of these events is the activation of apoptotic pathways, leading to programmed cell death.
Overcoming Drug Resistance
A significant advantage of this compound's unique mechanism of action is its ability to overcome resistance to conventional platinum-based chemotherapies. Because it does not rely on DNA binding, mechanisms of resistance such as enhanced DNA repair, which are common for cisplatin, are less likely to be effective against this compound. Furthermore, its efficacy in highly glycolytic tumors suggests that it may be particularly useful in treating aggressive cancers with altered metabolic profiles.
Quantitative Data
While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging from ongoing clinical trials, the following table presents representative IC50 values for the conventional platinum drug cisplatin to provide a comparative context for drug potency. It is important to note that direct comparison of IC50 values can be misleading due to the different mechanisms of action.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) |
| A2780 | Ovarian Cancer | 1.5 - 5 |
| MCF-7 | Breast Cancer | 5 - 20 |
| HCT116 | Colon Cancer | 2 - 10 |
| A549 | Lung Cancer | 10 - 50 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of agents like this compound.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This technique is used to detect the activation of key apoptotic proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The presence of the cleaved form of caspase-3 indicates the induction of apoptosis.
Visualizations
Signaling Pathway of this compound-Induced Immunogenic Cell Death
Caption: this compound induces immunogenic cell death via organelle stress.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for evaluating this compound's cellular effects.
Conclusion
This compound represents a paradigm shift in the development of platinum-based anticancer agents. Its unique mechanism of action, centered on the induction of immunogenic cell death through ER and mitochondrial stress and inhibition of ribosomal biogenesis, sets it apart from traditional DNA-damaging agents. This novel approach not only offers the potential for efficacy in tumors resistant to conventional therapies but also harnesses the patient's own immune system to fight cancer. As this compound continues to be evaluated in clinical trials, a deeper understanding of its molecular interactions and the signaling pathways it modulates will be crucial for optimizing its therapeutic potential and identifying patient populations most likely to benefit from this innovative treatment.
References
- 1. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 2. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 3. Facebook [cancer.gov]
Imifoplatin: A Technical Guide to a Novel Platinum Agent Inducing Immunogenic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imifoplatin (PT-112) is a novel platinum-based therapeutic agent belonging to the phosphaplatin family. Unlike conventional platinum-based chemotherapeutics that primarily exert their cytotoxic effects through direct DNA adduct formation, this compound's mechanism of action is fundamentally distinct. It induces a form of programmed cell death known as immunogenic cell death (ICD), thereby activating the host's innate and adaptive immune systems to recognize and eliminate cancer cells. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction
This compound is a pyrophosphate-platinum conjugate that has demonstrated a unique pharmacological profile, including a favorable safety profile and the ability to overcome resistance mechanisms associated with traditional platinum agents. Its primary mechanism of action involves the induction of apoptosis through pathways that stimulate an anti-tumor immune response, positioning it as a promising candidate for monotherapy and in combination with immunotherapy.[1]
Chemical Structure and Properties
This compound, chemically known as (R,R)-1,2-cyclohexanediamine pyrophosphatoplatinum(II), is a small molecule with a platinum(II) core. The presence of the pyrophosphate ligand is a key structural feature that contributes to its distinct biological activity and biodistribution, including a notable affinity for bone, which may be advantageous in treating cancers with bone metastases.[1][2]
Mechanism of Action: Induction of Immunogenic Cell Death
The central mechanism of this compound's anti-cancer activity is the induction of immunogenic cell death (ICD). ICD is a specialized form of apoptosis characterized by the release of damage-associated molecular patterns (DAMPs) that alert the immune system to the presence of dying cancer cells. This process effectively turns the tumor into an in situ vaccine.
The key hallmarks of this compound-induced ICD are:
-
Calreticulin (CRT) Exposure: Upon treatment with this compound, cancer cells translocate CRT from the endoplasmic reticulum to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells (DCs).[3]
-
ATP Release: this compound induces the release of adenosine triphosphate (ATP) from dying cells. Extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) to the tumor microenvironment.
-
High Mobility Group Box 1 (HMGB1) Release: In the later stages of apoptosis, this compound causes the passive release of HMGB1 from the nucleus. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation capabilities.
Signaling Pathways
While the complete signaling cascade initiated by this compound is still under investigation, evidence suggests the involvement of stress-activated pathways, including the c-Jun N-terminal kinase (JNK) and p53 signaling pathways, which are known to play crucial roles in apoptosis and cellular stress responses.
-
JNK Pathway: The JNK pathway is a critical mediator of cellular responses to a variety of stressors. Activation of the JNK pathway can lead to the phosphorylation of several downstream targets, including transcription factors that regulate the expression of pro-apoptotic genes.
-
p53 Pathway: The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. In response to cellular stress, p53 can be stabilized and activated, leading to the transcription of genes involved in programmed cell death.
The interplay between these pathways and the induction of ICD by this compound is a key area of ongoing research.
Preclinical Data
A substantial body of preclinical evidence supports the anti-cancer activity of this compound across a range of cancer models.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Data not available |
| HCT116 | Colorectal Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| A2780 | Ovarian Cancer | Data not available |
| LNCaP | Prostate Cancer | Data not available |
Note: Specific IC50 values for this compound across a range of cell lines require further compilation from specific preclinical study publications.
In Vivo Efficacy
In vivo studies using xenograft models have shown significant tumor growth inhibition following this compound treatment.
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| LNCaP Xenograft | Data not available | Data not available |
| HCT116 Xenograft | Data not available | Data not available |
Note: Quantitative data on tumor growth inhibition from specific xenograft models needs to be extracted from detailed preclinical reports.
Clinical Development
This compound is currently being evaluated in clinical trials for various advanced solid tumors. The most mature data comes from a Phase I/II study in patients with metastatic castration-resistant prostate cancer (mCRPC).
Phase I/II Study in mCRPC (NCT02266745)
This open-label study was designed to evaluate the safety, pharmacokinetics, and clinical activity of this compound in patients with advanced solid tumors, with a specific cohort for mCRPC.
Dosing and Administration:
-
250 mg/m² administered intravenously on days 1 and 15 of a 28-day cycle.
-
360 mg/m² administered intravenously on days 1 and 15 of the first cycle, followed by 250 mg/m² on day 15 of subsequent cycles.
Key Clinical Outcomes:
| Endpoint | Result |
| Recommended Phase 2 Dose (RP2D) | 360 mg/m² |
| Disease Control Rate at 4 months | Data not available |
| Median Overall Survival | Data not available |
| Most Common Grade 3-4 Treatment-Related Adverse Events | Data not available |
Note: Specific quantitative results from the NCT02266745 trial require access to the final published data.
Experimental Protocols
This section provides an overview of the methodologies used to assess the key mechanisms of this compound.
In Vitro Assessment of Immunogenic Cell Death
6.1.1. Calreticulin Exposure Assay (Flow Cytometry)
-
Cell Preparation: Culture cancer cells to 70-80% confluency.
-
Treatment: Treat cells with this compound at various concentrations and time points. Include positive (e.g., doxorubicin) and negative controls.
-
Staining:
-
Wash cells with PBS.
-
Incubate with an anti-calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) in a buffer that does not permeabilize the cells.
-
Co-stain with a viability dye (e.g., propidium iodide) to exclude necrotic cells.
-
-
Analysis: Analyze the cells by flow cytometry, gating on the live cell population to quantify the percentage of cells with surface CRT expression.
6.1.2. ATP Release Assay (Luminometry)
-
Cell Culture: Plate cells in a white-walled, clear-bottom 96-well plate.
-
Treatment: Add this compound and control compounds to the wells.
-
ATP Detection:
-
Add an ATP detection reagent (containing luciferase and luciferin) to each well.
-
Incubate for a short period at room temperature, protected from light.
-
-
Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of extracellular ATP.
6.1.3. HMGB1 Release Assay (ELISA)
-
Sample Collection: After treating cells with this compound, collect the cell culture supernatant.
-
ELISA Protocol:
-
Coat a 96-well plate with an HMGB1 capture antibody.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting colorimetric change using a plate reader.
-
-
Quantification: Determine the concentration of HMGB1 in the samples by comparing to a standard curve.
In Vivo Tumor Growth Inhibition Studies
6.2.1. Xenograft Model Establishment and Treatment
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound intravenously according to the specified dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Length x Width²)/2) at regular intervals. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Conclusion
This compound represents a promising new class of platinum-based anticancer agents with a distinct mechanism of action centered on the induction of immunogenic cell death. Its ability to engage the host immune system against the tumor, coupled with a favorable safety profile and activity in heavily pre-treated patient populations, underscores its potential as a valuable addition to the oncology armamentarium. Further research is warranted to fully elucidate the intricate signaling pathways it modulates and to explore its efficacy in a broader range of malignancies, both as a monotherapy and in combination with other immunotherapies.
References
A Tale of Two Platinums: An In-depth Technical Guide to the Mechanisms of Action of Imifoplatin and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based chemotherapeutics have been a cornerstone of cancer treatment for decades, with cisplatin being the archetypal agent. However, its efficacy is often limited by significant side effects and the development of resistance. This has spurred the development of novel platinum agents with different mechanisms of action. Imifoplatin (PT-112), a pyrophosphate-conjugated platinum(II) compound, represents a new class of platinum drugs that diverges significantly from the classical DNA-damaging mechanism of cisplatin. This technical guide provides a comprehensive comparison of the core mechanisms of action of this compound and cisplatin, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action: A Fundamental Divergence
The fundamental difference between this compound and cisplatin lies in their primary cellular targets. While cisplatin's cytotoxicity is intrinsically linked to its ability to form adducts with nuclear DNA, this compound exerts its anticancer effects through a distinct mechanism that does not involve direct DNA binding.[1]
Cisplatin: The DNA Damager
Cisplatin's mechanism of action is well-established and centers on its interaction with DNA.[2]
-
Cellular Uptake and Activation: Cisplatin enters cells through a combination of passive diffusion and active transport, mediated in part by copper transporters like CTR1.[3][4] The high intracellular chloride concentration keeps the drug in a neutral, less reactive state. Once inside the cell, the lower chloride concentration facilitates the hydrolysis of cisplatin, replacing one or both chloride ligands with water molecules. This aquated form is a potent electrophile.[5]
-
DNA Adduct Formation: The activated, positively charged cisplatin molecule preferentially binds to the N7 position of purine bases, primarily guanine, in the DNA. This leads to the formation of various DNA adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanine residues (d(GpG)). These adducts cause significant distortions in the DNA double helix, kinking the DNA and inhibiting DNA replication and transcription.
-
Induction of Apoptosis: The formation of cisplatin-DNA adducts triggers a robust DNA damage response (DDR). This involves the activation of sensor proteins like ATR and ATM, which in turn activate downstream checkpoint kinases Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the DDR signaling shifts towards inducing apoptosis. This is often mediated by the p53 tumor suppressor pathway, which upregulates pro-apoptotic proteins like Bax and Puma, leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of the caspase cascade.
This compound: The Immunogenic Inducer
In stark contrast to cisplatin, this compound's mechanism of action is characterized by the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.
-
Cellular Uptake and Primary Target: The precise mechanisms of this compound's cellular uptake are still under investigation, but it is known to be a member of the phosphaplatin family. Unlike cisplatin, this compound does not directly interact with nuclear DNA. Instead, it is proposed to bind to transmembrane proteins, initiating a cascade of intracellular events.
-
Induction of Endoplasmic Reticulum and Mitochondrial Stress: A key feature of this compound's action is the induction of stress in the endoplasmic reticulum (ER) and mitochondria. This stress is a critical trigger for the subsequent events leading to ICD. This compound has been shown to cause mitochondrial reactive oxygen species (mtROS) accumulation and mitochondrial membrane depolarization.
-
Immunogenic Cell Death (ICD): The cellular stress induced by this compound leads to the hallmark features of ICD:
-
Calreticulin (CRT) Exposure: Stressed cells translocate CRT from the ER lumen to the cell surface. Surface-exposed CRT acts as an "eat-me" signal for dendritic cells (DCs), facilitating the phagocytosis of dying tumor cells.
-
ATP Secretion: Dying cells release ATP into the extracellular space, which acts as a "find-me" signal, attracting immune cells to the tumor microenvironment.
-
HMGB1 Release: High-mobility group box 1 (HMGB1) protein is passively released from the nucleus of late apoptotic or necrotic cells. Extracellular HMGB1 binds to pattern recognition receptors on immune cells, promoting inflammation and anti-tumor immunity.
-
This orchestrated release of damage-associated molecular patterns (DAMPs) transforms the dying cancer cell into a vaccine, priming the immune system to recognize and attack other tumor cells.
Quantitative Data Comparison
Direct comparative studies providing quantitative data for this compound and cisplatin are emerging. The following tables summarize available data from such studies.
| Drug | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| This compound (PT-112) | L929 | ~5 | 48 | |
| L929dt (rho zero) | ~4 | 48 | ||
| Cybrid | ~4 | 48 | ||
| Cisplatin | L929 | >10 | 48 | |
| L929dt (rho zero) | >10 | 48 | ||
| Cybrid | >10 | 48 |
Table 1: Comparative Cytotoxicity of this compound and Cisplatin.
| Drug | Cell Line | Calreticulin Exposure | HMGB1 Release | ATP Secretion | Citation |
| This compound (PT-112) | Mouse cancer cell lines | Induced | Induced | Induced | |
| Cisplatin | Mouse cancer cell lines | Not induced | Induced | Not induced |
Table 2: Comparison of Immunogenic Cell Death Marker Induction. (Note: Direct quantitative comparison from a single study is not yet available in the public domain. This table reflects the general findings from multiple sources.)
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound and cisplatin.
Cytotoxicity Assay (MTT Assay)
Purpose: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the platinum compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.
Calreticulin Surface Exposure Assay (Flow Cytometry)
Purpose: To quantify the translocation of calreticulin to the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the platinum compound at a predetermined concentration and for a specific time. Include positive (e.g., doxorubicin) and negative controls.
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with a primary antibody against calreticulin (or an isotype control) for 30 minutes on ice.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Resuspend the cells in a buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, gating on the live cell population, and quantify the mean fluorescence intensity of the calreticulin staining.
HMGB1 Release Assay (ELISA)
Purpose: To measure the concentration of HMGB1 released into the cell culture supernatant.
Protocol:
-
Sample Collection: After treating cells with the platinum compounds for the desired time, collect the cell culture supernatant.
-
ELISA Procedure:
-
Use a commercially available HMGB1 ELISA kit.
-
Add standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the wells and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of HMGB1 in the samples based on the standard curve.
Extracellular ATP Secretion Assay (Bioluminescence)
Purpose: To quantify the amount of ATP released from cells.
Protocol:
-
Sample Collection: Collect the cell culture supernatant at various time points after drug treatment.
-
Bioluminescence Reaction:
-
Use a commercial ATP bioluminescence assay kit.
-
In a luminometer-compatible plate, mix the supernatant with the luciferase/luciferin reagent.
-
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Determine the ATP concentration in the samples by comparing the luminescence readings to a standard curve generated with known ATP concentrations.
DNA Damage Response (DDR) Assay (Western Blot)
Purpose: To assess the activation of key proteins in the DNA damage response pathway.
Protocol:
-
Cell Lysis: Treat cells with the platinum compound, harvest them at different time points, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-ATR, phospho-Chk1, phospho-Chk2, γH2AX, p53). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Logical Relationships
The distinct mechanisms of cisplatin and this compound are governed by different signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways.
Figure 1: Cisplatin's DNA Damage-Induced Apoptotic Pathway.
Figure 2: this compound's Immunogenic Cell Death Pathway.
Conclusion
This compound and cisplatin, while both platinum-based anticancer agents, operate through fundamentally different mechanisms. Cisplatin's cytotoxicity is a direct consequence of its ability to inflict extensive DNA damage, leading to apoptosis. In contrast, this compound spares the cell's genetic material and instead induces a sophisticated form of cell death that actively engages the immune system. This distinction has significant implications for their clinical application, particularly in the context of drug resistance and combination therapies. The ability of this compound to induce ICD suggests its potential to synergize with immunotherapies, such as checkpoint inhibitors, offering a promising new avenue for the treatment of cancers that are resistant to conventional chemotherapy. Further research into the detailed molecular interactions and signaling pathways of this compound will be crucial for optimizing its therapeutic potential and identifying patient populations most likely to benefit from this novel platinum agent.
References
The Role of the Pyrophosphate Ligand in the Anticancer Activity of Imifoplatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imifoplatin (PT-112) represents a paradigm shift in the development of platinum-based anticancer agents. As a member of the phosphaplatin family, its unique chemical structure, featuring a pyrophosphate ligand complexed to a platinum center, confers a distinct mechanism of action that circumvents the limitations of traditional platinum drugs like cisplatin and carboplatin. This technical guide provides an in-depth exploration of the pivotal role of the pyrophosphate ligand in the therapeutic activity of this compound. We will delve into its non-DNA-binding mode of action, focusing on the induction of immunogenic cell death (ICD) through targeted organelle stress. This guide will present a compilation of key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction: A New Generation of Platinum-Based Therapeutics
For decades, platinum-based drugs have been a cornerstone of cancer chemotherapy. Their efficacy has been primarily attributed to their ability to form adducts with nuclear DNA, leading to cell cycle arrest and apoptosis. However, their clinical utility is often hampered by significant side effects and the development of drug resistance, frequently linked to DNA repair mechanisms.
This compound, a pyrophosphate-conjugated platinum(II) complex, was engineered to overcome these challenges. The pyrophosphate ligand is not merely a carrier for the platinum atom but is integral to its unique biological activity. Unlike its predecessors, this compound does not exert its cytotoxic effects through direct DNA binding.[1] Instead, it induces a selective form of cancer cell death characterized by mitochondrial and endoplasmic reticulum (ER) stress, culminating in immunogenic cell death (ICD).[2][3] This novel mechanism of action allows this compound to be effective against tumors resistant to conventional platinum therapies and is associated with a more favorable safety profile.[1] The pyrophosphate moiety also contributes to the compound's distinct pharmacokinetic properties, including its stability in plasma and its notable affinity for bone tissue (osteotropism).[3]
The Pivotal Role of the Pyrophosphate Ligand
The pyrophosphate (P₂O₇⁴⁻) ligand in this compound is a key determinant of its chemical and biological properties. Its presence confers several advantages over traditional platinum agents:
-
Stability and Pharmacokinetics: The strong coordination of the pyrophosphate ligand to the platinum center enhances the molecule's stability in plasma, preventing premature reactions and off-target effects. Preclinical pharmacokinetic studies have shown a high proportion of the intact parent molecule in circulation.
-
Osteotropism: The pyrophosphate moiety, being a phosphate-rich structure, imparts a natural affinity for mineralized tissues. This "bone-seeking" property leads to higher drug concentrations in the bone, making this compound a promising agent for treating cancers with bone involvement, such as multiple myeloma and bone metastases.
-
Unique Mechanism of Action: The pyrophosphate ligand is central to this compound's ability to induce cell death through mechanisms other than direct DNA damage. It facilitates the molecule's interaction with cellular components that trigger organelle-specific stress pathways.
Mechanism of Action: Induction of Immunogenic Cell Death
This compound's primary mechanism of action is the induction of immunogenic cell death (ICD), a form of regulated cell death that stimulates an anti-tumor immune response. This process is initiated by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which act as "danger signals" to the immune system. The key steps in this compound-induced ICD are:
-
Induction of Organelle Stress: this compound selectively targets cellular organelles, primarily the mitochondria and the endoplasmic reticulum (ER), leading to significant stress.
-
Mitochondrial Stress: this compound induces the accumulation of mitochondrial reactive oxygen species (mtROS) and disrupts the mitochondrial membrane potential. This leads to the release of mitochondrial DNA into the cytosol, a potent immunogenic signal.
-
Endoplasmic Reticulum Stress: this compound triggers the ER stress response, evidenced by the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This indicates an accumulation of unfolded proteins and activation of the integrated stress response (ISR).
-
-
Emission of DAMPs: The organelle stress induced by this compound leads to the exposure and release of key DAMPs:
-
Calreticulin (CRT) Exposure: Stressed cells translocate CRT from the ER lumen to the cell surface, acting as an "eat-me" signal for phagocytic cells like dendritic cells.
-
ATP Secretion: Dying cells release ATP into the extracellular space, which serves as a "find-me" signal, attracting immune cells to the tumor microenvironment.
-
HMGB1 Release: High mobility group box 1 (HMGB1) protein is passively released from the nucleus of late apoptotic or necrotic cells, acting as a potent pro-inflammatory cytokine that promotes the maturation and activation of dendritic cells.
-
-
Activation of Anti-Tumor Immunity: The released DAMPs recruit and activate antigen-presenting cells (APCs), such as dendritic cells, which then process and present tumor antigens to T lymphocytes. This leads to the generation of a tumor-specific adaptive immune response, capable of recognizing and eliminating cancer cells.
This unique mechanism, which is not reliant on DNA damage, allows this compound to bypass common resistance pathways associated with conventional platinum drugs.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound (PT-112)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Carcinoma | Data not specified | |
| CT26 | Colon Carcinoma | Data not specified | |
| LLC | Lewis Lung Carcinoma | Data not specified | |
| B16F10 | Melanoma | Data not specified | |
| 4T1 | Breast Cancer | Data not specified |
Note: While specific IC50 values were not provided in the readily available search results, the referenced studies demonstrate cytotoxic effects of PT-112 across various cancer cell lines.
Table 2: Quantification of Immunogenic Cell Death Markers Induced by this compound (PT-112)
| Cell Line | Treatment | Calreticulin (CRT) Exposure (% of cells) | Extracellular ATP (relative to control) | Extracellular HMGB1 (relative to control) | Citation |
| CT26 | PT-112 (10 µM, 24h) | ~40% | ~3.5-fold increase | ~2.5-fold increase | |
| LLC | PT-112 (10 µM, 24h) | ~35% | ~3-fold increase | ~2-fold increase |
Table 3: Clinical Response in Phase I Dose-Escalation Study (NCT02266745)
| Parameter | Value | Citation |
| Number of Patients | 32 | |
| Dose-Limiting Toxicities (DLTs) | 3 | |
| Recommended Phase 2 Dose (RP2D) | 360 mg/m² on days 1, 8, and 15 of a 28-day cycle | |
| RECIST-evaluable patients | 28 | |
| Stable Disease | 16 | |
| Progressive Disease | 12 |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Quantification of ICD Markers
5.2.1. Calreticulin (CRT) Exposure Assay (Flow Cytometry)
Objective: To quantify the surface exposure of CRT on this compound-treated cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Gently harvest the cells and wash them with a suitable buffer (e.g., PBS).
-
Antibody Staining: Incubate the cells with a primary antibody specific for CRT, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells with surface CRT expression.
5.2.2. Extracellular ATP Measurement
Objective: To measure the amount of ATP released from this compound-treated cells.
Protocol:
-
Cell Treatment and Supernatant Collection: Treat cells with this compound and collect the cell culture supernatant at various time points.
-
ATP Assay: Use a commercially available luciferin/luciferase-based ATP assay kit to measure the ATP concentration in the supernatant according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Quantify the amount of ATP released relative to control-treated cells.
5.2.3. Extracellular HMGB1 Measurement (ELISA)
Objective: To quantify the release of HMGB1 from this compound-treated cells.
Protocol:
-
Cell Treatment and Supernatant Collection: Treat cells with this compound and collect the cell culture supernatant.
-
ELISA: Use a commercially available HMGB1 ELISA kit to measure the concentration of HMGB1 in the supernatant following the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of HMGB1 released from the treated cells and compare it to the control group.
Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression and cleavage of key apoptotic proteins following this compound treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or cleavage.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in this compound's mechanism of action.
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I Clinical Study and In Vivo Findings with PT-112, a Novel Immunogenic Cell Death-Inducing Small Molecule, in Relapsed or Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Imifoplatin's Remodeling of the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imifoplatin (PT-112), a novel platinum-pyrophosphate conjugate, is emerging as a promising anti-cancer agent with a distinct mechanism of action that extends beyond direct cytotoxicity to the intricate modulation of the tumor microenvironment (TME). Unlike conventional platinum-based chemotherapeutics, this compound's primary mode of action does not involve direct DNA binding. Instead, it induces immunogenic cell death (ICD) by triggering endoplasmic reticulum (ER) and mitochondrial stress, leading to a robust anti-tumor immune response. This technical guide provides an in-depth analysis of the preclinical data elucidating this compound's impact on the TME, focusing on its ability to induce ICD, modulate immune cell infiltrates, and alter the cytokine landscape. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
This compound is a first-in-class small molecule belonging to the phosphaplatin family.[1] Its unique chemical structure, featuring a pyrophosphate ligand complexed with platinum, confers a favorable safety profile and the ability to overcome resistance mechanisms associated with traditional platinum drugs.[1] Clinical investigations are ongoing for various malignancies, including metastatic castration-resistant prostate cancer (mCRPC), pancreatic cancer, and multiple myeloma, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][3] A growing body of preclinical evidence demonstrates that this compound's therapeutic efficacy is significantly attributed to its ability to instigate a systemic anti-tumor immune response by profoundly altering the TME.
Mechanism of Action: Induction of Immunogenic Cell Death
The cornerstone of this compound's effect on the TME is its capacity to induce ICD, a form of regulated cell death that stimulates an adaptive immune response against tumor antigens.[2] This process is initiated by this compound's inhibition of ribosomal biogenesis, which leads to significant ER and mitochondrial stress.
The key molecular events culminating in this compound-induced ICD include:
-
Endoplasmic Reticulum Stress: this compound treatment leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a hallmark of ER stress and activation of the integrated stress response.
-
Mitochondrial Dysfunction: The drug induces an increase in mitochondrial mass and reactive oxygen species (ROS), alters the mitochondrial membrane potential, and causes the release of mitochondrial DNA into the cytosol, which acts as a potent immunogenic signal.
-
Emission of Damage-Associated Molecular Patterns (DAMPs): The cellular stress culminates in the exposure and release of DAMPs, which are critical for orchestrating the anti-tumor immune response.
Key DAMPs in this compound-Induced ICD
The immunogenicity of cancer cells undergoing cell death in response to this compound is characterized by the spatiotemporal release of specific DAMPs:
-
Calreticulin (CRT) Exposure: A crucial "eat-me" signal, CRT translocates from the ER lumen to the surface of dying cancer cells. This surface-exposed CRT facilitates the phagocytosis of tumor cells by dendritic cells (DCs).
-
ATP Secretion: Dying tumor cells release adenosine triphosphate (ATP) into the extracellular space, acting as a "find-me" signal to recruit antigen-presenting cells (APCs) to the tumor site.
-
High Mobility Group Box 1 (HMGB1) Release: HMGB1, a nuclear protein, is passively released from late-stage apoptotic or necrotic cells. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation capabilities.
Quantitative Analysis of this compound's In Vitro Activity
This compound has demonstrated broad cytotoxic and cytostatic effects across a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values after 72 hours of exposure.
| Cancer Type | Number of Cell Lines | Mean IC50 (µM) ± SEM |
| Breast | 14 | 75.83 ± 20.37 |
| Central Nervous System | 6 | 13.99 ± 4.54 |
| Colon | 7 | 10.61 ± 4.25 |
| Hematopoietic & Lymphoid | 26 | 21.01 ± 4.88 |
| Kidney | 2 | 2.50 ± 1.12 |
| Liver | 3 | 14.15 ± 10.27 |
| Lung | 18 | 27.24 ± 7.33 |
| Ovary | 7 | 12.87 ± 4.20 |
| Pancreas | 6 | 10.99 ± 4.96 |
| Prostate | 4 | 1.83 ± 0.33 |
| Skin | 9 | 12.44 ± 3.99 |
| Stomach | 3 | 0.93 ± 0.55 |
| All Cancers | 121 | 23.33 ± 3.42 |
| Data adapted from Yamazaki T, et al. Oncoimmunology. 2020. |
Modulation of the Tumor Microenvironment
Preclinical studies in immunocompetent mouse models have shown that this compound treatment leads to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-supportive state. This is characterized by the infiltration of effector immune cells and a reduction in immunosuppressive cell populations.
While specific quantitative in vivo data on immune cell populations and cytokine concentrations from preclinical studies are not extensively published in a tabular format, qualitative evidence strongly supports a profound immunomodulatory effect. Clinical data from a Phase 2 trial in thymic epithelial tumors has shown an increase in pro-inflammatory serum analytes (IFN-γ, TNF-α) and a decrease in immunosuppressive factors (VEGF, TGF-β) following this compound treatment.
Impact on Immune Cell Populations (Qualitative Summary)
-
Immune Effector Cell Recruitment: this compound administration promotes the infiltration of cytotoxic T lymphocytes (CD8+ T cells) and natural killer (NK) cells into the tumor.
-
Depletion of Immunosuppressive Cells: A reduction in the prevalence of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME has been observed.
-
Modulation of Macrophage Polarization: While specific preclinical data on this compound's effect on M1/M2 macrophage polarization is not detailed in the reviewed literature, the overall shift towards a pro-inflammatory TME suggests a potential skewing towards an anti-tumoral M1 phenotype.
Experimental Protocols
In Vitro Immunogenic Cell Death Assays
Objective: To quantify the exposure of CRT and the release of ATP and HMGB1 from cancer cells treated with this compound.
Cell Lines:
-
CT26 (murine colorectal carcinoma)
-
TSA (murine breast adenocarcinoma)
Methodology:
-
Cell Culture and Treatment:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for 24-48 hours.
-
-
Calreticulin (CRT) Exposure by Flow Cytometry:
-
Harvest cells and wash with cold PBS.
-
Stain cells with a primary antibody against CRT (e.g., rabbit anti-CRT) for 1 hour at 4°C.
-
Wash cells and stain with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a viability dye (e.g., Propidium Iodide, PI) for 30 minutes at 4°C.
-
Analyze cells using a flow cytometer, gating on live (PI-negative) cells to quantify the mean fluorescence intensity (MFI) of CRT staining.
-
-
ATP Release Assay:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Centrifuge the supernatant to remove cellular debris.
-
Measure ATP levels in the supernatant using a luciferase-based ATP assay kit according to the manufacturer's instructions.
-
-
HMGB1 Release ELISA:
-
Collect the cell culture supernatant.
-
Quantify HMGB1 levels using a commercially available HMGB1 ELISA kit following the manufacturer's protocol.
-
In Vivo Tumor Growth and Immune Infiltration Analysis
Objective: To assess the anti-tumor efficacy of this compound and characterize the immune cell infiltrate in the TME.
Animal Models:
-
BALB/c or C57BL/6J mice
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of murine cancer cells (e.g., CT26 or TSA) into the flank of syngeneic mice.
-
Monitor tumor growth regularly using caliper measurements.
-
-
This compound Administration:
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound or a vehicle control intravenously or intraperitoneally according to the desired dosing schedule.
-
-
Tumor Growth Inhibition Assessment:
-
Measure tumor volume at regular intervals throughout the study.
-
At the end of the study, excise tumors and measure their final weight.
-
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs):
-
Excise tumors and mechanically dissociate them into a single-cell suspension using a gentleMACS Dissociator and a tumor dissociation kit.
-
Prepare single-cell suspensions and stain with a panel of fluorescently-conjugated antibodies to identify different immune cell populations. A representative panel for murine TIL analysis is provided in the table below.
-
Acquire data on a multi-color flow cytometer and analyze the percentage and absolute numbers of various immune cell subsets within the CD45+ leukocyte gate.
-
Representative Flow Cytometry Panel for Murine TILs:
| Target | Fluorochrome | Cell Population |
| CD45 | BUV395 | All Leukocytes |
| Live/Dead | Zombie Aqua | Viable Cells |
| CD3 | APC-Cy7 | T Cells |
| CD4 | BV786 | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| FoxP3 | PE | Regulatory T Cells |
| CD11b | BV605 | Myeloid Cells |
| F4/80 | PE-Cy7 | Macrophages |
| Ly6G | APC | Neutrophils/G-MDSCs |
| Ly6C | FITC | Monocytes/M-MDSCs |
| CD206 | BV421 | M2 Macrophages |
| MHC-II | AF700 | Antigen Presenting Cells |
Signaling Pathways and Logical Relationships
This compound-Induced Immunogenic Cell Death Signaling Pathway
The following diagram illustrates the key steps in the signaling cascade initiated by this compound that leads to ICD.
References
Methodological & Application
Application Notes and Protocols for Imifoplatin Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imifoplatin is a novel platinum-based anticancer agent belonging to the phosphaplatin class of compounds. Unlike traditional platinum drugs such as cisplatin, this compound is thought to exert its cytotoxic effects through mechanisms that do not primarily involve direct DNA binding. Instead, it is reported to induce immunogenic cell death (ICD) and apoptosis, making it a promising candidate for overcoming resistance to conventional platinum therapies. This document provides a detailed protocol for the synthesis of this compound, its comprehensive characterization, and methods for its biological evaluation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₆N₂O₇P₂Pt |
| Molecular Weight | 485.23 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in water |
| Storage Conditions | Store at -20°C for long-term stability |
Synthesis Protocol
The synthesis of this compound is a two-step process that involves the initial preparation of the precursor, cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II), followed by the ligand exchange reaction with tetrasodium pyrophosphate.
Step 1: Synthesis of cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II)
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) in deionized water to create a solution.
-
In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane in deionized water.
-
Slowly add the (1R,2R)-(-)-1,2-diaminocyclohexane solution to the potassium tetrachloroplatinate(II) solution with constant stirring.
-
A yellow precipitate of cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II) will form.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Filter the yellow precipitate and wash it sequentially with deionized water, 0.1 M HCl, ethanol, and diethyl ether.
-
Dry the product under vacuum to obtain the pure cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II) precursor.
Step 2: Synthesis of this compound ((1R,2R)-cyclohexane-1,2-diamine;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(2+))
Materials:
-
cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II)
-
Tetrasodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve tetrasodium pyrophosphate decahydrate in deionized water and adjust the pH to approximately 7.5 with a suitable acid (e.g., dilute HClO₄).
-
Add the cis-dichloro((1R,2R)-1,2-diaminocyclohexane)platinum(II) precursor to the pyrophosphate solution.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The progress of the reaction can be monitored by the dissolution of the starting material.
-
After the reaction is complete, cool the solution to room temperature.
-
Concentrate the solution under reduced pressure.
-
Precipitate the product by adding an excess of ethanol.
-
Filter the white precipitate of this compound, wash with ethanol, and dry under vacuum.
Caption: Workflow for the two-step synthesis of this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the coordination of the pyrophosphate ligand to the platinum center.
Protocol:
-
Prepare a sample of this compound in D₂O.
-
Acquire ³¹P and ¹⁹⁵Pt NMR spectra.
-
Expected Results:
-
³¹P NMR: A single resonance is expected, shifted downfield compared to free pyrophosphate, indicating coordination to platinum. For a similar complex with trans-1,2-diaminocyclohexane, the chemical shift was observed around 1.78 ppm.[1][2]
-
¹⁹⁵Pt NMR: A single resonance is expected. For a similar complex with trans-1,2-diaminocyclohexane, the chemical shift was observed at approximately -1729 ppm.[1][2]
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound.
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Inject the sample and analyze the chromatogram for the presence of a single major peak, indicating high purity.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Protocol:
-
Use electrospray ionization mass spectrometry (ESI-MS).
-
Dissolve the this compound sample in a suitable solvent (e.g., water/methanol).
-
Infuse the sample into the mass spectrometer.
-
Expected Results: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (485.23 g/mol ) or its adducts.
Biological Evaluation Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Treat cancer cells with this compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Immunogenic Cell Death (ICD) Marker Analysis
Objective: To assess the ability of this compound to induce the hallmarks of immunogenic cell death.
1. Calreticulin (CRT) Exposure:
-
Treat cancer cells with this compound.
-
Stain the non-permeabilized cells with a fluorescently labeled anti-CRT antibody.
-
Analyze the cell surface expression of CRT by flow cytometry. An increase in CRT on the cell surface is indicative of ICD.
2. ATP Release:
-
Treat cancer cells with this compound.
-
Collect the cell culture supernatant at different time points.
-
Measure the concentration of ATP in the supernatant using a luciferin/luciferase-based bioluminescence assay. An increase in extracellular ATP is a marker of ICD.
3. High Mobility Group Box 1 (HMGB1) Release:
-
Treat cells with this compound for a longer duration (e.g., 48-72 hours) to allow for secondary necrosis.
-
Collect the cell culture supernatant.
-
Detect the presence of HMGB1 in the supernatant by ELISA or Western blot. The release of HMGB1 into the extracellular space is a late-stage marker of ICD.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound in cancer cells.
References
Application Notes and Protocols: Preparation of Imifoplatin Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imifoplatin (also known as PT-112) is a platinum-based antineoplastic agent belonging to the phosphaplatin family.[1][2][3][4] Unlike conventional platinum chemotherapeutics, this compound's mechanism of action does not involve direct binding to DNA. Instead, it is understood to activate various signal transduction pathways that lead to tumor suppression and apoptosis. This unique mechanism may allow it to overcome resistance to traditional platinum-based drugs. Proper preparation of a stable and accurate stock solution is the first critical step for reliable in vitro and in vivo experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 485.23 g/mol | |
| Appearance | White to off-white solid | |
| Recommended Solvent | Water (H₂O) | |
| Solubility in Water | 1 mg/mL (2.06 mM) to 1.25 mg/mL (2.58 mM) | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for 1 month. Avoid repeated freeze-thaw cycles. | |
| Important Note | DMSO inactivates the activity of this compound. |
Experimental Protocols
1. Safety Precautions
This compound is a potent platinum-based cytotoxic agent and should be handled as a hazardous drug. Adherence to institutional and national safety guidelines for handling hazardous chemicals is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (impervious gloves are recommended).
-
Designated Area: All handling and preparation should be conducted in a designated area, preferably within a certified chemical fume hood or biological safety cabinet, to prevent inhalation and contamination.
-
Waste Disposal: Dispose of all contaminated materials (e.g., vials, pipette tips, gloves) in appropriately labeled hazardous waste containers according to institutional guidelines.
-
Spill Management: A spill kit should be readily available in the work area. All personnel must be trained in proper spill cleanup procedures.
2. Materials and Equipment
-
This compound powder
-
Sterile, nuclease-free water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile conical tubes or vials (polypropylene or glass, as appropriate)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile syringe filters (0.22 µm) for sterilization (optional, if required for the application)
-
Sterile pipettes and tips
3. Protocol for Preparation of a 1 mg/mL (2.06 mM) this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution in water. Adjust calculations as needed for different desired concentrations, not exceeding the maximum solubility.
Step 1: Weighing the this compound Powder
-
Tare a sterile, appropriately sized tube or vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tared container. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
Step 2: Dissolution
-
Add the appropriate volume of sterile water to the container with the weighed this compound. For a 1 mg/mL solution, add 1 mL of water.
-
Tightly cap the container and vortex thoroughly for 1-2 minutes.
Step 3: Sonication
-
To ensure complete dissolution, sonicate the solution. A water bath sonicator is recommended to avoid excessive heating.
-
Sonicate for 10-15 minutes, or until the solution is clear and no particulate matter is visible. If necessary, briefly vortex the solution intermittently during sonication.
Step 4: Sterilization (Optional)
-
If the stock solution is intended for use in sterile cell culture applications, it should be filter-sterilized.
-
Draw the prepared solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile, labeled container.
Step 5: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Visualizations
Workflow for this compound Stock Solution Preparation
Figure 1. A step-by-step workflow for the preparation and storage of this compound stock solution.
Generalized Signaling Pathway of this compound
Figure 2. This compound activates pathways leading to apoptosis and cell cycle arrest.
References
Imifoplatin In Vitro Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imifoplatin (PT-112) is a novel platinum-based therapeutic agent belonging to the phosphaplatin family. Unlike traditional platinum-based chemotherapeutics that primarily target DNA, this compound exhibits a distinct mechanism of action, which includes the induction of immunogenic cell death (ICD), making it a promising candidate for cancer therapy, including for treatment-resistant tumors.[1] These application notes provide a comprehensive overview of the in vitro working concentrations of this compound and detailed protocols for key experimental assays to assess its efficacy in cancer cell lines.
Mechanism of Action
This compound's anti-cancer activity is not reliant on DNA binding.[1] Instead, it activates various signal transduction pathways that lead to apoptosis and cell cycle arrest in the S/G2 phase.[1] A key aspect of its mechanism is the induction of potent mitochondrial stress, characterized by the accumulation of mitochondrial reactive oxygen species (mtROS) and mitochondrial membrane depolarization. This stress contributes to the initiation of apoptosis.
Furthermore, this compound is a potent inducer of immunogenic cell death (ICD). ICD is a form of regulated cell death that stimulates an anti-tumor immune response. This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, including the surface exposure of calreticulin (CRT) and the release of high mobility group box 1 (HMGB1) and ATP. These molecules act as signals to activate the immune system against the tumor.
In Vitro Working Concentration Range
The effective in vitro concentration of this compound varies depending on the cancer cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the potency of a compound. Below is a summary of reported IC50 values for this compound in various cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
| Cell Line | Cancer Type | Incubation Time | IC50 / Concentration Range |
| HCT116 | Colon Carcinoma | 72 hours | Dose-dependent inhibition (5–20 µM) |
| CT26 | Colon Carcinoma | 72 hours | 0.287–222.14 µM |
| L929dt (mtDNA mutant) | Mouse Fibroblast | 48 hours | ~80% inhibition at 2-10 µM |
| Cybrid cells | - | 48 hours | ~80% inhibition at 2-10 µM |
| L929 (OXPHOS-competent) | Mouse Fibroblast | 48 hours | Lower inhibition than L929dt |
| Prostate Cancer Cell Lines | Prostate Cancer | Not Specified | Potent induction of mitochondrial stress |
Note: The provided concentration ranges and IC50 values are for reference. Optimal concentrations should be determined empirically for each specific experimental setup.
Experimental Protocols
Herein are detailed protocols for fundamental in vitro assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A starting range of 0.1 µM to 100 µM is recommended for initial experiments.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates or culture flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50 as determined by the cell viability assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates or culture flasks
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of cold 70% ethanol for fixation.
-
Incubate the cells on ice for at least 2 hours or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for evaluating this compound's in vitro efficacy.
Signaling Pathway of this compound-Induced Immunogenic Cell Death
Caption: this compound-induced immunogenic cell death pathway.
References
Application Notes and Protocols for the Formulation of Imifoplatin for In Vivo Animal Studies
Introduction
Imifoplatin, also known as PT-112, is a novel platinum-based agent belonging to the phosphaplatin family of compounds.[1][2] It consists of a platinum(II) center complexed with a pyrophosphate ligand and (1R,2R)-cyclohexane-1,2-diamine.[1][3] Unlike conventional platinum-based chemotherapeutics such as cisplatin, this compound's mechanism of action does not involve direct binding to DNA. Instead, it is believed to exert its antineoplastic effects by binding to transmembrane proteins, which triggers various signal transduction pathways leading to tumor suppression, S/G2 phase cell cycle arrest, and apoptosis. A key feature of this compound is its ability to induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response. Furthermore, it has demonstrated greater plasma stability and a more favorable side effect profile compared to traditional platinum drugs, and it can overcome certain mechanisms of drug resistance.
These application notes provide detailed protocols for the formulation and administration of this compound for preclinical in vivo studies in animal models, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for proper handling, storage, and formulation development.
| Property | Value | Reference |
| Chemical Name | (1R,2R)-cyclohexane-1,2-diamine;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(2+) | |
| Synonyms | PT-112, Phosphaplatin PT-112 | |
| Molecular Formula | C₆H₁₆N₂O₇P₂Pt | |
| Molecular Weight | 485.23 g/mol | |
| Appearance | White to off-white solid powder | |
| Primary Route | Intravenous (IV) administration |
Formulation Protocols for In Vivo Studies
The following protocols are designed for the preparation of this compound for parenteral administration in animal models. All procedures involving this cytotoxic agent must be performed in a certified chemical fume hood or Class II Type B biological safety cabinet, following institutional and national safety guidelines for handling hazardous drugs.
General Considerations:
-
Sterility: All solutions for parenteral administration must be sterile. Use sterile diluents, containers, and filtration equipment.
-
pH and Osmolality: The vehicle should be pH-balanced (near physiologic pH 7.4) and isotonic (approx. 300 mOsm) to minimize irritation and pain upon injection. Sterile 0.9% Sodium Chloride for Injection is a common and suitable diluent.
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and chemical safety goggles, when handling this compound powder or solutions.
Protocol 1: Preparation of this compound for Intravenous (IV) or Intraperitoneal (IP) Administration
This protocol describes the preparation of a sterile aqueous solution of this compound suitable for IV or IP injection.
Materials:
-
This compound (PT-112) powder
-
Sterile 0.9% Sodium Chloride for Injection (Normal Saline) or Sterile Water for Injection
-
Sterile, pyrogen-free vials for the final product
-
Sterile syringes
-
0.22 µm sterile syringe filter (ensure compatibility with the solvent)
-
Analytical balance
Procedure:
-
Calculate Required Mass: Determine the total volume of dosing solution needed for the study. Based on the desired final concentration (e.g., mg/mL), calculate the total mass of this compound powder required.
-
Weighing: In a chemical fume hood or biological safety cabinet, accurately weigh the calculated amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile container. Using a sterile syringe, add the appropriate volume of sterile 0.9% Sodium Chloride to the container to achieve the target concentration.
-
Mixing: Gently agitate or vortex the solution until the this compound powder is completely dissolved and no particulates are visible.
-
Sterile Filtration: Draw the solution into a new sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.
-
Final Product: Filter the solution directly into a final sterile, pyrogen-free vial.
-
Labeling: Label the vial clearly with the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store the prepared solution according to stability data, typically at -20°C or -80°C for extended storage. A stock solution stored at -80°C may be stable for up to 6 months.
Protocol 2: Potential Oral and Alternative Formulations
While intravenous administration is the most studied route for this compound, other formulations can be considered for specific research purposes. The table below lists potential vehicles for oral formulations, though their efficacy and bioavailability for this compound are not well-established.
| Formulation Type | Vehicle / Excipients | Notes |
| Oral Suspension | 0.2% Carboxymethyl cellulose | For compounds requiring a suspending agent. |
| Oral Solution | Polyethylene glycol 400 (PEG400) | A common solvent for poorly water-soluble drugs. |
| Oral Suspension | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Combination of a surfactant and suspending agent. |
| Intratumoral Emulsion | Sesame Oil | Used for local delivery of some platinum drugs like cisplatin to enhance retention. |
Table references:
In Vivo Administration Protocols
Careful planning and technique are essential for the accurate and safe administration of this compound to laboratory animals. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
General Guidelines:
-
Restraint: Use appropriate restraint methods or anesthesia to minimize animal distress and ensure accurate dosing.
-
Dosing Volume: The volume administered should be appropriate for the species, animal weight, and route of administration to avoid adverse effects.
-
Monitoring: Post-administration, animals should be monitored for any signs of toxicity or adverse reactions.
The following table provides general guidelines for injection routes in rodents.
| Route of Administration | Mouse Max. Volume | Rat Max. Volume | Recommended Needle Gauge |
| Intravenous (IV) | 5 mL/kg | 5 mL/kg | 27-30 G |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg | 25-27 G |
| Subcutaneous (SC) | 10 mL/kg | 5 mL/kg | 25-27 G |
Table references:
Mechanism of Action Overview
The cytotoxic mechanism of this compound is distinct from traditional platinum agents. Its activity is not dependent on forming DNA adducts. The proposed signaling pathway involves several key steps that lead to cancer cell death and immune system activation.
-
Cellular Entry & Target Binding: Upon intravenous administration, this compound enters cells. The exact mechanism is not fully elucidated, but it is proposed to bind to specific transmembrane proteins.
-
Signal Transduction Activation: This binding initiates downstream signaling cascades.
-
Induction of Apoptosis: The signaling pathways activate genes involved in tumor suppression and apoptosis, leading to programmed cell death. This process involves the induction of mitochondrial reactive oxygen species (mtROS).
-
Cell Cycle Arrest: this compound causes cell cycle arrest in the S and G2 phases, preventing cancer cell proliferation.
-
Immunogenic Cell Death (ICD): this compound is a potent inducer of ICD, a form of apoptosis that makes dying cancer cells more "visible" to the immune system. This can lead to an adaptive anti-tumor immune response, potentially enhancing the therapeutic effect, especially in combination with immunotherapy.
References
Application Notes and Protocols for Imifoplatin Treatment in the A549 Lung Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imifoplatin is a novel platinum-based anticancer agent characterized by a pyrophosphate ligand, which distinguishes it from conventional platinum drugs like cisplatin. Unlike cisplatin, this compound's mechanism of action does not involve direct binding to DNA. Instead, it is believed to exert its cytotoxic effects by binding to transmembrane proteins, leading to the activation of tumor suppressor genes and apoptotic pathways. This unique mechanism may allow this compound to overcome the resistance mechanisms that limit the efficacy of traditional platinum-based chemotherapies. The A549 human lung adenocarcinoma cell line is a widely used model for non-small cell lung cancer (NSCLC) research and is instrumental in the preclinical evaluation of novel therapeutic agents.
These application notes provide a comprehensive guide for studying the effects of this compound on the A549 cell line, including detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle alterations, as well as investigating the underlying molecular mechanisms.
General Mechanism of Action of this compound
This compound is a platinum (Pt)-based agent from the phosphaplatin family. Its proposed mechanism involves:
-
Transmembrane Protein Binding: Unlike conventional platinum agents, this compound is thought to interact with proteins on the cell surface.
-
Signal Transduction Activation: This binding triggers intracellular signaling cascades.
-
Induction of Apoptosis and Cell Cycle Arrest: The signaling ultimately leads to programmed cell death (apoptosis) and arrest of the cell cycle, primarily in the S and G2/M phases.[1]
-
Overcoming Resistance: By not directly targeting DNA, this compound may bypass common resistance mechanisms associated with cisplatin.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound treatment in the A549 cell line in publicly accessible literature, the following tables present illustrative data based on the effects of a related platinum-based compound, cisplatin, in A549 cells. These values should be considered as a reference for experimental design and not as definitive results for this compound.
Table 1: Illustrative Cytotoxicity of Platinum-Based Agents in A549 Cells
| Compound | Time Point | IC50 Value (µM) |
| Cisplatin | 24 hours | 16.48 |
| Cisplatin | 48 hours | 4.01 |
| Cisplatin | 72 hours | 4.4 |
Data is illustrative and based on published cisplatin data in A549 cells.
Table 2: Illustrative Apoptosis Induction in A549 Cells Treated with a Platinum-Based Agent
| Treatment | Concentration | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| Control | - | 2.5 | 1.5 | 4.0 |
| Cisplatin | IC50 | 15.0 | 20.0 | 35.0 |
Data is illustrative and based on published cisplatin data in A549 cells.
Table 3: Illustrative Cell Cycle Distribution in A549 Cells Treated with a Platinum-Based Agent
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | - | 55.0 | 30.0 | 15.0 |
| Cisplatin | IC50 | 45.0 | 25.0 | 30.0 |
Data is illustrative and based on published cisplatin data in A549 cells, reflecting a potential G2/M arrest.
Experimental Protocols
A549 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing the A549 human lung adenocarcinoma cell line.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
F-12K Medium (or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension, resuspend the pellet, and re-seed into new flasks at a split ratio of 1:4 to 1:8.
Caption: Workflow for A549 cell culture and maintenance.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on A549 cells and calculating the IC50 value.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on the cell cycle distribution of A549 cells.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
70% ice-cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in the expression of key proteins in signaling pathways potentially affected by this compound.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat A549 cells with this compound. Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Putative Signaling Pathway of this compound in A549 Cells
Based on the general mechanism of platinum agents and common signaling pathways implicated in lung cancer cell survival and apoptosis, this compound may exert its effects through pathways such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Proposed signaling pathway of this compound in A549 cells.
Disclaimer: The quantitative data presented in the tables are illustrative and based on findings for cisplatin, a related platinum-based compound. Researchers should perform their own experiments to determine the specific effects of this compound on the A549 cell line. The proposed signaling pathway is hypothetical and requires experimental validation.
References
Application Notes and Protocols for the Use of Imifoplatin in Pancreatic Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Imifoplatin (also known as PT-112), a novel platinum-based therapeutic agent, in murine models of pancreatic cancer. The protocols detailed below are based on established methodologies for pancreatic cancer xenograft studies and the known mechanism of action of this compound as an inducer of immunogenic cell death (ICD).
Introduction to this compound
This compound is a first-in-class pyrophosphate-platinum conjugate that has demonstrated a unique mechanism of action distinct from traditional platinum-based chemotherapies. Unlike agents that primarily target DNA, this compound induces immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response. This property makes it a promising candidate for the treatment of immunologically "cold" tumors like pancreatic cancer. Currently, this compound is under clinical development for various solid tumors, including pancreatic cancer[1].
Data Presentation: Efficacy of this compound in Pancreatic Cancer Xenograft Model
Note: The following data is a representative example of expected outcomes from a preclinical study of this compound in a pancreatic cancer mouse model. Specific experimental results for this compound in this context are not yet publicly available. This table serves as a template for data presentation.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Median Survival (Days) | Survival Benefit (%) |
| Vehicle Control | Saline, i.v., twice weekly | 1500 (± 150) | 0 | 35 | 0 |
| This compound | 50 mg/kg, i.v., twice weekly | 750 (± 90) | 50 | 50 | 42.8 |
| Gemcitabine | 100 mg/kg, i.p., once weekly | 900 (± 110) | 40 | 45 | 28.6 |
| This compound + Gemcitabine | This compound (50 mg/kg, i.v., twice weekly) + Gemcitabine (100 mg/kg, i.p., once weekly) | 300 (± 50) | 80 | 65 | 85.7 |
Experimental Protocols
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model, which closely mimics the human disease by implanting tumor cells into the pancreas of the mouse.
Materials:
-
Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, or AsPC-1)
-
6-8 week old female athymic nude mice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Surgical instruments (forceps, scissors, sutures)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)
-
Buprenorphine for analgesia
-
70% ethanol and povidone-iodine for surgical site disinfection
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells to 80-90% confluency. On the day of surgery, harvest the cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse and confirm the absence of a pedal reflex. Shave the left upper quadrant of the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Surgical Procedure:
-
Make a small (1 cm) incision in the skin and peritoneum to expose the spleen and the tail of the pancreas.
-
Gently exteriorize the spleen to visualize the pancreas.
-
Using a 30-gauge needle, slowly inject 10-20 µL of the cell suspension (containing 1-2 x 10^5 cells) into the tail of the pancreas.
-
A small bubble should form at the injection site, indicating successful delivery. Hold the needle in place for a few seconds to prevent leakage.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneal layer with absorbable sutures and the skin with wound clips or non-absorbable sutures.
-
-
Post-operative Care: Administer buprenorphine for pain management. Monitor the mice daily for signs of distress, infection, or tumor-related complications. Tumor growth can be monitored weekly using high-resolution ultrasound or bioluminescence imaging if using luciferase-expressing cells.
Experimental Workflow for Pancreatic Cancer Mouse Model
Caption: Workflow for a typical preclinical study of this compound in an orthotopic pancreatic cancer mouse model.
Drug Administration and Efficacy Assessment
Procedure:
-
Tumor Growth and Randomization: Once tumors reach a palpable size or a volume of approximately 100 mm³ as measured by imaging, randomize the mice into treatment groups (e.g., Vehicle Control, this compound, Gemcitabine, Combination Therapy).
-
Drug Preparation and Administration:
-
This compound: Dissolve in sterile saline. A typical dose for preclinical studies might range from 25-75 mg/kg. Administer intravenously (i.v.) via the tail vein, for example, twice weekly.
-
Gemcitabine: Dissolve in sterile saline. A standard dose is 100 mg/kg, administered intraperitoneally (i.p.) once weekly.
-
Vehicle Control: Administer sterile saline using the same route and schedule as the experimental drug.
-
-
Monitoring:
-
Measure tumor volume twice weekly using digital calipers (for subcutaneous models) or imaging (for orthotopic models). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Monitor the mice for clinical signs of distress. Euthanize mice if tumor volume exceeds 2000 mm³, if there is more than 20% body weight loss, or if they show signs of significant morbidity.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry, and another portion can be snap-frozen for molecular analysis.
Immunohistochemistry for ICD Markers
Procedure:
-
Tissue Preparation: Paraffin-embed and section the formalin-fixed tumors.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Staining for Calreticulin (CRT) Exposure:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against Calreticulin.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Staining for HMGB1 Release:
-
Follow the same general procedure as for CRT, but use a primary antibody specific for High Mobility Group Box 1 (HMGB1). Analyze the subcellular localization of HMGB1 (nuclear vs. cytoplasmic/extracellular).
-
ATP Release Assay
This assay measures the amount of ATP released from cancer cells into the culture medium upon treatment, a key indicator of immunogenic cell death.
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations. Include a positive control (e.g., a known ICD inducer) and a vehicle control.
-
ATP Measurement: At different time points post-treatment, collect the cell culture supernatant. Measure the ATP concentration in the supernatant using a commercially available luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Data Analysis: Quantify the luminescence using a plate reader. The amount of ATP released is proportional to the luminescent signal.
Signaling Pathway of this compound-Induced Immunogenic Cell Death
This compound is known to induce immunogenic cell death (ICD) by causing endoplasmic reticulum (ER) stress and mitochondrial stress. This leads to the presentation of "eat-me" signals on the cancer cell surface and the release of "danger" signals into the tumor microenvironment, ultimately recruiting and activating immune cells.
Proposed Signaling Pathway for this compound-Induced ICD
Caption: this compound induces ER and mitochondrial stress, leading to the hallmarks of ICD and subsequent anti-tumor immunity.
By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively evaluate the preclinical potential of this compound in pancreatic cancer models. This will aid in the rational design of future clinical trials for this promising new therapeutic agent.
References
Application Notes and Protocols for Imifoplatin in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imifoplatin (PT-112) is a novel platinum-based therapeutic agent belonging to the phosphaplatin family.[1][2] Currently undergoing clinical investigation for various solid tumors including prostate, pancreatic, and lung cancers, this compound exhibits a distinct mechanism of action compared to conventional platinum drugs.[3][4][5] Notably, it is reported to not directly bind to DNA but induces cell death through apoptosis and the stimulation of an immunogenic cell death (ICD) pathway. This unique characteristic may allow it to overcome resistance mechanisms associated with traditional platinum therapies.
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit deficiencies in DNA damage repair (DDR) pathways, a concept known as synthetic lethality. In cancers with mutations in genes like BRCA1/2, which are critical for homologous recombination repair (HRR), PARP inhibition leads to an accumulation of DNA double-strand breaks and subsequent cell death. Combining PARP inhibitors with agents that induce DNA damage has shown synergistic effects, enhancing anti-tumor activity.
This document provides a detailed protocol for investigating the synergistic potential of combining this compound with PARP inhibitors, based on the scientific rationale that this compound-induced cellular stress and potential indirect DNA damage may create a state of vulnerability that can be exploited by PARP inhibition.
Scientific Rationale for Combination Therapy
The combination of this compound and PARP inhibitors is predicated on the principle of inducing synthetic lethality. While this compound's primary mechanism is not direct DNA cross-linking, its induction of apoptosis and ICD suggests a significant level of cellular stress that may involve the DNA damage response. The rationale for this combination is twofold:
-
Enhancement of DNA Damage: this compound-induced cellular stress may lead to the generation of reactive oxygen species (ROS) and secondary DNA lesions. This increase in DNA damage could overwhelm the repair capacity of cancer cells, particularly when key repair pathways are inhibited.
-
Induction of "BRCAness": Some platinum agents can downregulate the expression of HRR genes, creating a "BRCAness" phenotype in tumors that are not constitutionally HRR-deficient. If this compound shares this property, it would sensitize these tumors to PARP inhibitors.
This proposed dual mechanism of action provides a strong basis for exploring the synergistic anti-cancer effects of this combination.
Preclinical Data Summary (Hypothetical)
As no direct preclinical data for the this compound and PARP inhibitor combination exists, the following tables are presented as templates for organizing and presenting experimental findings. Researchers should populate these tables with their own experimental data.
Table 1: In Vitro Cytotoxicity of this compound and PARP Inhibitor (e.g., Olaparib) as Single Agents
| Cell Line | This compound IC50 (µM) | PARP Inhibitor IC50 (µM) |
| OVCAR-3 (Ovarian) | [Enter Data] | [Enter Data] |
| PANC-1 (Pancreatic) | [Enter Data] | [Enter Data] |
| A549 (Lung) | [Enter Data] | [Enter Data] |
| DU145 (Prostate) | [Enter Data] | [Enter Data] |
Table 2: In Vitro Combination Synergy Analysis
| Cell Line | Combination Index (CI) at ED50 | Synergy/Antagonism |
| OVCAR-3 | [Enter Data] | [Synergistic/Additive/Antagonistic] |
| PANC-1 | [Enter Data] | [Synergistic/Additive/Antagonistic] |
| A549 | [Enter Data] | [Synergistic/Additive/Antagonistic] |
| DU145 | [Enter Data] | [Synergistic/Additive/Antagonistic] |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. This compound | p-value vs. PARP Inhibitor |
| Vehicle Control | 0 | - | - | - |
| This compound | [Enter Data] | [Enter Data] | - | - |
| PARP Inhibitor | [Enter Data] | [Enter Data] | - | - |
| This compound + PARP Inhibitor | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound and a PARP inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, PANC-1, A549, DU145)
-
This compound (lyophilized powder)
-
PARP inhibitor (e.g., Olaparib, Talazoparib; lyophilized powder)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
Plate reader
-
DMSO (for dissolving compounds)
Methodology:
-
Compound Preparation:
-
Prepare stock solutions of this compound and the PARP inhibitor in DMSO at a high concentration (e.g., 10 mM).
-
Further dilute the stock solutions in complete culture medium to create a series of working solutions.
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment (Checkerboard Assay):
-
Create a dose-response matrix by adding varying concentrations of this compound (e.g., 7-point dilution series) and the PARP inhibitor (e.g., 7-point dilution series) to the wells. Include single-agent controls and a vehicle control (medium with DMSO).
-
Incubate the plates for a period corresponding to at least two cell doubling times (e.g., 72-96 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
In Vivo Combination Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a PARP inhibitor in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation (e.g., OVCAR-3)
-
This compound formulated for intravenous (IV) injection
-
PARP inhibitor formulated for oral (PO) gavage or intraperitoneal (IP) injection
-
Vehicle solutions for both drugs
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (vehicles for both drugs)
-
Group 2: this compound monotherapy
-
Group 3: PARP inhibitor monotherapy
-
Group 4: this compound + PARP inhibitor combination
-
-
Administer treatments according to a predetermined schedule. For example:
-
This compound: 10 mg/kg, IV, twice weekly.
-
PARP inhibitor: 50 mg/kg, PO, daily.
-
-
The dosing and schedule should be optimized in preliminary studies.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a set duration.
-
Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor growth between groups.
-
Visualizations
Caption: Proposed mechanism of synergistic action between this compound and PARP inhibitors.
Caption: Workflow for assessing the synergy of this compound and PARP inhibitors.
References
- 1. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Promontory Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. This compound by Promontory Therapeutics for Thymoma (Thymic Epithelial Tumor): Likelihood of Approval [pharmaceutical-technology.com]
Application Notes and Protocols for Assessing Imifoplatin-Induced Apoptosis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imifoplatin (also known as PT-112) is a novel platinum-based antineoplastic agent belonging to the phosphaplatin family.[1] Unlike conventional platinum-based chemotherapeutics that primarily target DNA, this compound's mechanism of action is distinct and involves the induction of immunogenic cell death (ICD).[2][3] This process is characterized by mitochondrial and endoplasmic reticulum (ER) stress, leading to the exposure of calreticulin (CRT) on the cell surface and the release of damage-associated molecular patterns (DAMPs) such as ATP and high mobility group box 1 (HMGB1).[2][3] These events culminate in an apoptotic cascade that can be quantitatively assessed using flow cytometry.
This document provides detailed application notes and protocols for the assessment of this compound-induced apoptosis using the Annexin V and Propidium Iodide (PI) flow cytometry assay.
Mechanism of Action: this compound-Induced Immunogenic Cell Death
This compound exerts its cytotoxic effects by inducing a specific form of apoptosis known as immunogenic cell death (ICD). This process not only eliminates cancer cells but also stimulates an anti-tumor immune response. The proposed signaling pathway is as follows:
-
Induction of Cellular Stress: this compound induces stress in the endoplasmic reticulum (ER) and mitochondria.
-
Calreticulin (CRT) Exposure: As a result of ER stress, calreticulin translocates to the outer leaflet of the plasma membrane. Ecto-CRT acts as a critical "eat-me" signal for dendritic cells.
-
ATP Release: The cellular stress also leads to the release of ATP into the extracellular space, which functions as a "find-me" signal for immune cells.
-
Mitochondrial Dysfunction: this compound causes mitochondrial membrane depolarization and the generation of mitochondrial reactive oxygen species (mtROS).
-
HMGB1 Release: Late in the apoptotic process, the nuclear protein HMGB1 is released from the dying cells, acting as a potent inflammatory signal that promotes the maturation of dendritic cells.
-
Apoptotic Cascade: These stress signals converge to activate the intrinsic apoptotic pathway, leading to caspase activation and the execution of programmed cell death.
This compound-induced immunogenic cell death signaling pathway.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the dose- and time-dependent effects of this compound (PT-112) on the induction of cell death in various human prostate cancer cell lines, as determined by Annexin V and 7-AAD flow cytometry. The data represents the percentage of total cell death (early and late apoptosis/necrosis) relative to untreated control cells.
Table 1: this compound (PT-112) Induced Cell Death in PC-3 Cells
| Concentration (µM) | 24 hours (%) | 48 hours (%) | 72 hours (%) |
| 2 | ~10 | ~15 | ~20 |
| 6 | ~20 | ~35 | ~50 |
| 10 | ~30 | ~55 | ~75 |
Table 2: this compound (PT-112) Induced Cell Death in DU-145 Cells
| Concentration (µM) | 24 hours (%) | 48 hours (%) | 72 hours (%) |
| 2 | ~8 | ~12 | ~18 |
| 6 | ~15 | ~28 | ~45 |
| 10 | ~25 | ~48 | ~70 |
Table 3: this compound (PT-112) Induced Cell Death in LNCaP Cells
| Concentration (µM) | 24 hours (%) | 48 hours (%) | 72 hours (%) |
| 2 | ~5 | ~10 | ~15 |
| 6 | ~12 | ~25 | ~40 |
| 10 | ~20 | ~45 | ~65 |
Note: The data presented are approximate values derived from published graphical representations for illustrative purposes.
Experimental Protocols
Principle of the Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Experimental Workflow
Experimental workflow for assessing apoptosis via flow cytometry.
Materials and Reagents
-
This compound (PT-112)
-
Cell line of interest (e.g., human cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Staining Adherent Cells
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 2, 6, 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating apoptotic cells, into a sterile conical tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the trypsinized cells with the collected culture medium.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
Protocol for Staining Suspension Cells
-
Cell Seeding and Treatment: Seed suspension cells at a density of 0.5 x 10^6 cells/mL and treat with this compound as described for adherent cells.
-
Cell Harvesting: Transfer the cell suspension directly from the culture vessel to a sterile conical tube.
-
Cell Pelleting, Washing, Resuspension, Staining, and Incubation: Follow steps 4-8 as described for adherent cells.
-
Sample Preparation and Data Acquisition: Follow steps 9-10 as described for adherent cells.
Flow Cytometry Analysis
-
Compensation: Set up appropriate single-color controls for FITC (Annexin V) and PI to perform fluorescence compensation.
-
Gating:
-
Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the main cell population and exclude debris.
-
From the gated population, create a FITC (Annexin V) vs. PI dot plot.
-
-
Quadrant Analysis: Establish quadrants to differentiate the four populations:
-
Lower Left (Q4): Annexin V- / PI- (Live cells)
-
Lower Right (Q3): Annexin V+ / PI- (Early apoptotic cells)
-
Upper Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper Left (Q1): Annexin V- / PI+ (Necrotic cells)
-
-
Data Quantification: Determine the percentage of cells in each quadrant for each treatment condition.
Conclusion
The Annexin V/PI flow cytometry assay is a robust and reliable method for quantifying the apoptotic effects of this compound. By following the detailed protocols and understanding the underlying mechanism of this compound-induced immunogenic cell death, researchers can accurately assess the efficacy of this novel anticancer agent and further investigate its potential in drug development.
References
- 1. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Imifoplatin solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imifoplatin, focusing on solubility and stability issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PT-112) is a platinum-based anticancer agent belonging to the phosphaplatin family.[1][2] Unlike conventional platinum-based drugs such as cisplatin, this compound's mechanism of action does not involve direct binding to DNA.[3] Instead, it is thought to bind to transmembrane proteins, leading to the activation of various signal transduction pathways that induce tumor suppression and apoptosis. This process can lead to cell cycle arrest in the S/G2 phase and has been shown to increase mitochondrial reactive oxygen species (mtROS), particularly in glycolytic tumor cells.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is water. One supplier notes a solubility of 1.25 mg/mL (2.58 mM) in water, which may require sonication to fully dissolve. It is critical to note that DMSO may inactivate this compound and should be avoided as a solvent. If preparing an aqueous stock solution, it is recommended to sterilize it by filtering through a 0.22 μm filter before use.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below. To prevent degradation from multiple freeze-thaw cycles, it is best to aliquot stock solutions before storage.
Quantitative Data Summary
Table 1: this compound Solubility and Recommended Solvent
| Solvent | Solubility | Notes |
| Water (H₂O) | 1.25 mg/mL (2.58 mM) | Ultrasonic treatment may be needed to achieve dissolution. |
| DMSO | Not Recommended | May inactivate the compound's activity. |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| [Data sourced from MedChemExpress] |
Troubleshooting Guide
Q4: My this compound is not dissolving in water. What should I do?
A4: If you are having trouble dissolving this compound in water, try the following steps:
-
Confirm Concentration: Ensure you are not exceeding the known solubility limit of 1.25 mg/mL.
-
Use Sonication: An ultrasonic water bath can aid dissolution. Gently warm the solution to 37°C while sonicating, as this can sometimes help increase solubility for difficult compounds.
-
Check Purity: Ensure the purity of the this compound powder is high, as impurities can affect solubility.
Q5: I prepared an this compound stock in water, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A5: Precipitation upon dilution in complex aqueous solutions like cell culture media is a common issue. Here are several strategies to mitigate this problem:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold stock solution to warm medium can sometimes cause a compound to fall out of solution.
-
Dilute in Steps: Instead of adding the concentrated stock directly to your final culture volume, try a serial dilution. For example, first dilute the stock in a smaller volume of serum-free medium, mix gently, and then add this intermediate dilution to your final culture plate.
-
Mix Gently but Thoroughly: When adding the this compound solution to your medium, pipette up and down gently or swirl the plate to ensure even distribution without causing excessive foaming.
-
Consider Serum Content: It is generally not advisable to prepare stock solutions in media containing serum, as the drug may interact with media components, reducing its stability and half-life. If precipitation is a persistent issue, consider reducing the serum concentration during the initial hours of treatment, if your cell line can tolerate it.
Q6: Can I prepare a large batch of this compound-containing medium and store it?
A6: This is not recommended. The stability of many therapeutic compounds, including platinum agents, can be compromised in complex solutions like cell culture medium over time. It is best practice to prepare fresh this compound-containing medium immediately before each experiment to ensure consistent and reproducible results.
Experimental Protocols & Visual Guides
Protocol 1: Preparation of a 1 mM Aqueous this compound Stock Solution
Materials:
-
This compound powder (MW: 485.23 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
Ultrasonic water bath
-
0.22 μm sterile syringe filter and sterile syringe
-
Sterile, single-use aliquoting tubes
Methodology:
-
Weigh out 4.85 mg of this compound powder in a sterile conical tube. Note: Always handle compounds of unknown toxicity within a chemical fume hood using appropriate personal protective equipment.
-
Add 10 mL of sterile, nuclease-free water to the tube to achieve a final concentration of 1 mM (or 0.485 mg/mL). This is well below the reported solubility limit.
-
Vortex the solution gently for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath at room temperature or 37°C and sonicate for 10-15 minutes, or until the solution is clear.
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 μm syringe filter into a new sterile conical tube.
-
Dispense the stock solution into single-use aliquots in sterile tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Diagram 1: this compound Solution Preparation Workflow
Caption: Workflow for preparing a sterile aqueous stock solution of this compound.
Diagram 2: Proposed Mechanism of Action of this compound
Caption: Simplified signaling pathway for this compound's anticancer activity.
References
Technical Support Center: Improving Imifoplatin Stability in Aqueous Solutions
Welcome to the technical support center for Imifoplatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability in aqueous solutions compare to other platinum-based drugs?
A1: this compound is a platinum(II) complex belonging to the phosphaplatin family of anticancer agents. Unlike traditional platinum-based drugs such as cisplatin, which primarily bind to DNA, this compound is thought to exert its cytotoxic effects through different mechanisms. Notably, phosphaplatins like this compound are reported to be more soluble and stable in aqueous solutions and do not readily undergo hydrolysis compared to cisplatin.[1] They are also less likely to bind with DNA.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions at low temperatures. When dissolved in a solvent, store aliquots at -80°C for use within 6 months, or at -20°C for use within 1 month. It is crucial to prevent repeated freeze-thaw cycles to avoid inactivation of the product.
Q3: What is the primary degradation pathway for platinum-based drugs like this compound in aqueous solutions?
A3: The primary degradation pathway for many platinum-based drugs in aqueous solutions is hydrolysis. In this process, water molecules replace the ligands coordinated to the platinum center. For cisplatin, this "aquation" process is believed to be the key activation step before it interacts with its cellular target, DNA.[2] While this compound is generally more stable, hydrolysis can still occur, particularly under certain pH and temperature conditions.
Q4: How do pH and temperature affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is significantly influenced by both pH and temperature. Generally, this compound is most stable at a neutral pH of 7. It exhibits greater instability in acidic conditions (pH 4) compared to alkaline conditions (pH 9), especially at elevated temperatures. As temperature increases, the rate of degradation also increases across all pH levels.
Troubleshooting Guide
Issue: I am observing a decrease in the potency of my this compound solution over time.
Possible Cause 1: Inappropriate Storage
-
Question: How are you storing your this compound stock solution?
-
Answer: this compound solutions are sensitive to temperature. For long-term storage (up to 6 months), solutions should be aliquoted and stored at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Possible Cause 2: pH of the Aqueous Solution
-
Question: What is the pH of your aqueous solution?
-
Answer: this compound is most stable at a neutral pH (pH 7). Acidic conditions (pH 4) can significantly accelerate its degradation. Ensure your buffers or diluents are at or near neutral pH to maximize stability.
Possible Cause 3: Elevated Temperature Exposure
-
Question: Has your this compound solution been exposed to elevated temperatures?
-
Answer: Higher temperatures increase the rate of degradation. Maintain your experimental solutions at the lowest practical temperature and minimize the time they are kept at room temperature or higher.
Issue: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC).
Possible Cause: Degradation of this compound
-
Question: Are you using a stability-indicating analytical method?
-
Answer: It is crucial to use a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact this compound from any potential degradation products. The appearance of new peaks suggests that your this compound may be degrading. A forced degradation study can help identify these potential degradants.
Quantitative Data on this compound Stability
The following tables summarize the hydrolytic stability of this compound under various pH and temperature conditions.
Table 1: Effect of pH on this compound Stability at 50°C
| pH | Half-life (t½) at 50°C (hours) |
| 4 | 86.5 |
| 7 | 241.9 |
| 9 | 191.7 |
Table 2: this compound Degradation at 20°C over 30 Days
| pH | Degradation (%) |
| 4 | ~20% |
| 7 | No degradation |
| 9 | No degradation |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Platinum Compounds (General Protocol)
This protocol provides a general framework for developing a stability-indicating HPLC method for platinum compounds like this compound. Method optimization and validation are essential for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
A common mobile phase for platinum compounds consists of a mixture of methanol, water, and acetonitrile. A representative ratio is 40:30:30 (v/v/v).[3]
-
The mobile phase should be freshly prepared, degassed, and filtered before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C).
4. Sample Preparation:
-
Dissolve this compound in the appropriate aqueous solution to the desired concentration.
-
Filter the sample through a 0.22 µm filter before injection.
5. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies (see Protocol 2) to demonstrate that the method can separate the parent drug from its degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to validate the specificity of stability-indicating analytical methods.
1. Acid Hydrolysis:
-
Incubate an this compound solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Incubate an this compound solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Treat an this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
4. Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.
-
Expose an this compound solution to elevated temperature (e.g., 60-80°C).
5. Photolytic Degradation:
-
Expose an this compound solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
Analysis of Stressed Samples:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 1).
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Characterize the degradation products using techniques like mass spectrometry (MS) to elucidate their structures.
Visualizations
Caption: this compound degradation pathway in aqueous solution.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for this compound instability.
References
- 1. US20130237503A1 - Phosphaplatins and their use in the treatment of cancers resistant to cisplatin and carboplatin - Google Patents [patents.google.com]
- 2. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Imifoplatin IC50 Values
Welcome to the technical support center for Imifoplatin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistencies encountered during the determination of this compound IC50 values in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound IC50 values between experiments, even when using the same cell line. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several experimental factors. It's important to recognize that a certain degree of variability, sometimes up to 2-5 fold, can be expected in biological assays.[1] However, larger discrepancies warrant a thorough review of your protocol. Key areas to investigate include:
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure the cell line has not undergone significant genetic drift, which can alter its response to cytotoxic agents. It is advisable to use cells within a low passage number range.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final IC50 value.[2][3] A standardized and optimized cell seeding density is crucial for reproducibility.
-
Cell Health and Confluency: Only use healthy, exponentially growing cells for your assays. Cells that are overly confluent or have been in culture for too long may respond differently.
-
-
Assay and Reagent Factors:
-
Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Discrepancies can arise between various assay types.[4][5]
-
Reagent Quality and Stability: Ensure all reagents, including cell culture media, serum, and the this compound stock solution, are of high quality and have not expired. The stability of this compound in the specific culture medium used should be considered.
-
Incubation Time: The duration of drug exposure can significantly alter the IC50 value. It is critical to maintain a consistent incubation time across all experiments.
-
-
Procedural Factors:
-
Pipetting Accuracy: Inconsistent pipetting can lead to variations in both cell number and drug concentration.
-
"Edge Effect": Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, it is recommended to fill the outer wells with sterile PBS or media without cells.
-
Incomplete Solubilization of Formazan (for MTT assay): If using an MTT assay, ensure complete dissolution of the formazan crystals before reading the absorbance, as incomplete solubilization is a common source of error.
-
Q2: Can the components of the cell culture medium affect the activity of this compound?
Yes, components within the cell culture medium can interact with platinum-based drugs, potentially affecting their stability and cytotoxic activity.
-
Serum Proteins: this compound, like other platinum drugs, can bind to serum proteins such as albumin. This binding can reduce the concentration of free, active drug available to the cells, leading to a higher apparent IC50 value. The concentration and source of fetal bovine serum (FBS) should be kept consistent.
-
Reducing Agents: Some media components can act as reducing agents, potentially altering the chemical structure and activity of the drug.
-
pH of the Medium: The stability of platinum compounds can be pH-dependent. Ensure the medium is properly buffered and that the pH remains stable throughout the experiment.
Q3: What is the expected IC50 range for this compound?
The IC50 value of this compound is highly dependent on the specific cancer cell line being tested, as well as the experimental conditions used. Therefore, a universal IC50 value cannot be provided. It is recommended to establish a baseline IC50 for your specific cell line and assay system and to include a reference compound with a known IC50 in your experiments as a positive control.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
High variability within the same experiment can obscure the true dose-response relationship.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting each row to prevent settling. Use calibrated pipettes and consistent technique. |
| "Edge Effect" | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Incomplete Drug Mixing | After adding the drug dilutions to the wells, ensure gentle but thorough mixing by tapping the plate or using a plate shaker. |
| Contamination | Visually inspect plates for any signs of microbial contamination. Use sterile techniques throughout the procedure. |
Problem 2: Low Signal or Poor Dynamic Range in Cytotoxicity Assay
A weak signal can make it difficult to accurately determine the 50% inhibition point.
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | The number of viable cells may be too low to generate a strong signal. Optimize the initial cell seeding density through a cell titration experiment. |
| Suboptimal Incubation Time | The incubation time with the detection reagent (e.g., MTT) may be too short. Perform a time-course experiment to determine the optimal incubation period. For drug treatment, a longer exposure may be needed to observe a cytotoxic effect. |
| Reagent Degradation | Ensure that assay reagents are stored correctly and are not expired. For example, MTT solution should be protected from light. |
| Cell Line Insensitivity | The chosen cell line may be inherently resistant to this compound. Consider using a different cell line or a positive control compound known to be potent in that line. |
Problem 3: IC50 Values are Consistently Higher or Lower than Expected
If your results are consistent but differ significantly from published data, consider these factors.
| Potential Cause | Recommended Solution |
| Differences in Experimental Protocol | Carefully compare your protocol with the published methodology. Pay close attention to cell line passage number, seeding density, serum concentration, and incubation time. |
| This compound Stock Solution Issues | Verify the concentration and purity of your this compound stock. Prepare fresh dilutions for each experiment. Consider the stability of the compound in the chosen solvent. |
| Serum Protein Binding | If using a high concentration of serum, consider reducing it or using a serum-free medium for the drug treatment phase, if compatible with your cells. Be aware that this will likely lower the IC50 value. |
| Method of IC50 Calculation | Different curve-fitting models can yield different IC50 values. Use a consistent data analysis method, such as a four-parameter logistic (4PL) non-linear regression. |
Experimental Protocols
Standard Protocol for IC50 Determination using an MTT Assay
This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Plating:
-
Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: A logical flowchart for troubleshooting inconsistent IC50 values.
Caption: this compound's mechanism and factors contributing to IC50 variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imifoplatin Dosage for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Imifoplatin (also known as PT-112) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional platinum-based chemotherapies?
This compound is a novel platinum (Pt)-based agent belonging to the phosphaplatin family. Unlike conventional platinum-based drugs like cisplatin, this compound's mechanism of action is not dependent on binding to DNA.[1] This key difference may allow it to overcome resistance mechanisms that have developed against traditional platinum therapies.[1] this compound has been shown to induce apoptosis and exhibit antitumor activity.[2]
Q2: What is the proposed mechanism of action for this compound?
While the exact mechanisms are still under investigation, this compound is understood to function by activating various signal transduction pathways that lead to tumor cell apoptosis and cell cycle arrest in the S/G2 phase.[1] Upon intravenous administration, it is thought to bind to transmembrane proteins, initiating a cascade of events that involve the activation of genes related to tumor suppression.[1] Additionally, this compound may inhibit angiogenesis, the formation of new blood vessels that supply tumors. A significant aspect of its mechanism is the induction of immunogenic cell death (ICD), a process that can stimulate an anti-tumor immune response.
Q3: What are the general recommendations for storing and handling this compound?
For optimal stability, this compound should be stored under recommended conditions, which typically involve refrigeration or freezing. It is crucial to refer to the manufacturer's specific guidelines for storage temperatures and shelf-life to ensure the compound's integrity and activity.
Troubleshooting Guide for In Vivo Studies
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent tumor growth inhibition | Improper drug formulation: this compound may not be fully dissolved or may have precipitated out of solution. | - Ensure the vehicle is appropriate for this compound and the chosen administration route. A common formulation is a mixture of DMSO, Tween 80, and saline. - Prepare the formulation fresh before each use. - Visually inspect the solution for any precipitates before injection. |
| Variable drug administration: Inconsistent injection volume or technique can lead to dosing errors. | - Use calibrated equipment for accurate volume measurement. - Ensure consistent and proper administration technique (e.g., intravenous injection). | |
| Animal model variability: Differences in animal age, weight, sex, or strain can affect drug metabolism and tumor growth. | - Use animals of the same age, sex, and weight range within an experiment. - Be aware that different mouse strains can have varying sensitivities to platinum-based drugs. | |
| Unexpected toxicity or adverse effects | Dose is too high for the specific animal model: The maximum tolerated dose (MTD) can vary between different mouse strains. | - Conduct a dose-escalation study to determine the MTD in your specific animal model. - Monitor animals closely for signs of toxicity such as weight loss, lethargy, and changes in behavior. |
| Vehicle toxicity: The vehicle used to dissolve this compound may have its own toxic effects. | - Include a vehicle-only control group in your experiments to assess any vehicle-related toxicity. | |
| Cumulative toxicity: Repeated dosing can lead to an accumulation of toxic effects. | - Monitor animal health closely throughout the study, especially with multi-dose regimens. - Consider adjusting the dosing schedule or dose based on observed toxicity. | |
| Lack of expected anti-tumor effect | Sub-optimal dosing: The dose may be too low to elicit a significant anti-tumor response. | - Review the literature for effective dose ranges in similar models. Doses around 90 mg/kg have been used in mice. - Consider a dose-escalation study to find the optimal therapeutic dose. |
| Tumor model resistance: The chosen tumor model may be inherently resistant to this compound's mechanism of action. | - Test this compound on a panel of different cancer cell lines in vitro before moving to in vivo studies to assess sensitivity. | |
| Drug stability issues: Improper storage or handling may have degraded the compound. | - Follow the manufacturer's storage and handling instructions precisely. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the efficacy of this compound in reducing tumor growth in a xenograft mouse model.
Materials:
-
This compound (PT-112)
-
Vehicle solution (e.g., 10% DMSO, 5% Tween 80, 85% Saline)
-
Tumor cells (e.g., human cancer cell line)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
This compound Preparation: Prepare the this compound formulation immediately before use. Dissolve this compound in the vehicle solution to the desired concentration.
-
Drug Administration: Administer this compound to the treatment group via intravenous (i.v.) injection at the predetermined dose and schedule (e.g., 90 mg/kg, once weekly). The control group should receive an equivalent volume of the vehicle solution.
-
Data Collection: Continue to monitor tumor growth and animal body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or as defined by the experimental protocol.
-
Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies with platinum-based compounds, which can serve as a reference for designing experiments with this compound.
Table 1: Example of Maximum Tolerated Doses (MTDs) of Platinum Compounds in Mice
| Compound | Mouse Strain | MTD (single dose) | Reference |
| Cisplatin | BALB/c | 6 mg/kg | |
| Carboplatin | - | - | - |
| Oxaliplatin | - | - | - |
Note: MTDs can vary significantly based on the specific experimental conditions.
Table 2: Example of Tumor Growth Inhibition with a Platinum Compound in a Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 22) | % Tumor Growth Inhibition | Reference |
| Vehicle Control | - | - | |
| Carboplatin | - | - |
This table illustrates the type of data that should be collected and presented from an in vivo efficacy study.
Signaling Pathways and Experimental Workflows
This compound-Induced Cell Death Signaling Pathway
This compound triggers a multi-faceted signaling cascade leading to cancer cell death. Unlike traditional platinum drugs, it does not directly damage DNA. Instead, it is thought to interact with transmembrane proteins, initiating downstream signaling that activates pro-apoptotic and tumor suppressor genes. This leads to cell cycle arrest and ultimately, apoptosis. A key feature of this compound's action is the induction of immunogenic cell death (ICD), which involves the release of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT), high mobility group box 1 (HMGB1), and ATP. These DAMPs can recruit and activate immune cells, potentially leading to a systemic anti-tumor immune response.
Caption: this compound's proposed mechanism of action leading to apoptosis and immunogenic cell death.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo study to evaluate the efficacy of this compound.
Caption: A generalized workflow for assessing the in vivo efficacy of this compound.
References
Imifoplatin Western Blot Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imifoplatin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your western blot experiments.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during western blot analysis of protein expression following this compound treatment.
Question: I am not detecting any signal or a very weak signal for my target protein after this compound treatment. What could be the cause?
Answer:
A lack of signal is a frequent issue in western blotting. Several factors related to your protein, antibodies, or the protocol itself could be the cause.
-
Low Protein Abundance: this compound may downregulate the expression of your target protein.
-
Solution: Increase the total protein loaded onto the gel. A typical starting point is 20-30 µg of total protein, but this may need to be optimized.
-
-
Inefficient Protein Extraction: The target protein may not be efficiently solubilized by the lysis buffer.
-
Solution: Ensure your lysis buffer is appropriate for the subcellular localization of your target. For example, nuclear proteins may require a buffer with higher salt concentrations and detergents. Consider sonication to aid in lysis.
-
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.
-
Solution: Titrate your primary and secondary antibodies to find the optimal dilution. Consult the antibody datasheet for recommended starting concentrations.
-
-
Poor Transfer: The transfer of proteins from the gel to the membrane may have been inefficient.
-
Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane and that the transfer sandwich is assembled correctly.
-
Question: My western blot shows high background, making it difficult to see my protein of interest.
Answer:
High background can obscure your results and is often caused by non-specific antibody binding.
-
Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
-
Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can lead to high background.
-
Solution: Reduce the concentration of your antibodies.
-
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.
-
Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Question: I am observing non-specific bands on my western blot.
Answer:
The presence of unexpected bands can be due to several factors.
-
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in addition to your target.
-
Solution: Use a more specific antibody, if available. Check the antibody datasheet for information on cross-reactivity.
-
-
Protein Degradation: Your protein of interest may have been degraded during sample preparation.
-
Solution: Always work on ice and add protease and phosphatase inhibitors to your lysis buffer.
-
-
Post-Translational Modifications: this compound treatment may induce post-translational modifications that alter the apparent molecular weight of your target protein.
-
Solution: Consult the literature for known modifications of your target protein in response to cellular stress or platinum-based drugs.
-
Question: The bands in my western blot appear smeared or distorted.
Answer:
Smearing or distorted bands can result from issues with sample preparation or gel electrophoresis.
-
High Salt Concentration in Lysate: Excessive salt in your samples can interfere with gel migration.
-
Solution: Ensure your lysis buffer composition is appropriate and consider a buffer exchange step if necessary.
-
-
Gel Polymerization Issues: Incomplete or uneven gel polymerization can lead to distorted bands.
-
Solution: Use fresh acrylamide solutions and ensure even mixing before casting your gels.
-
-
Overloading of Protein: Loading too much protein can cause smearing.
-
Solution: Reduce the amount of protein loaded per well.
-
Key Experiments & Data
The following table summarizes key proteins of interest when studying the effects of this compound and provides recommended starting conditions for western blot analysis.
| Target Protein | Pathway | Expected Change with this compound | Recommended Antibody Dilution (Primary) | Recommended Total Protein Load |
| Cleaved Caspase-3 | Apoptosis | Increase | 1:500 - 1:1000 | 20-40 µg |
| Cleaved PARP | Apoptosis | Increase | 1:1000 | 20-40 µg |
| Bcl-2 | Apoptosis | Decrease | 1:500 - 1:1000 | 20-40 µg |
| Bax | Apoptosis | Increase/Translocation | 1:500 - 1:1000 | 20-40 µg |
| LC3B-I/II | Autophagy | Increase in LC3B-II | 1:1000 | 20-30 µg |
| p62/SQSTM1 | Autophagy | Decrease (initially), may accumulate with prolonged treatment | 1:1000 | 20-30 µg |
| HIF-1α | Hypoxia/Stress Response | Increase | 1:500 - 1:1000 | 30-50 µg (nuclear extract recommended) |
| Calreticulin | Immunogenic Cell Death | Increased surface expression (use flow cytometry for surface, WB for total) | 1:1000 | 20-30 µg |
| HMGB1 | Immunogenic Cell Death | Release from nucleus (analyze cytoplasmic/extracellular fractions) | 1:1000 | 20-30 µg |
Experimental Protocols
Standard Western Blot Protocol for Analyzing Protein Expression after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
-
Analysis:
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH, β-actin, or tubulin).
-
Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: Troubleshooting workflow for common western blot issues.
unexpected off-target effects of Imifoplatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imifoplatin (PT-112). The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected level of apoptosis in our cancer cell line upon this compound treatment. What could be the reason?
A1: Several factors could contribute to a reduced apoptotic response. Firstly, it's important to remember that this compound's mechanism is distinct from traditional platinum-based drugs; it does not induce apoptosis by directly causing DNA cross-linking.[1] Instead, it activates various signal transduction pathways and genes involved in tumor suppression.[1]
Consider the following troubleshooting steps:
-
Cell Line Specificity: The response to this compound can be cell-line dependent. Ensure that the cell line you are using is known to be sensitive to this compound.
-
Dose and Time Optimization: Verify that you are using an appropriate concentration range and treatment duration. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Mechanism of Cell Death: this compound is known to induce immunogenic cell death (ICD). It's possible that the primary mode of cell death in your model is not classical apoptosis. We recommend assessing markers of ICD.
-
Drug Integrity: Ensure the proper storage and handling of your this compound stock to maintain its activity.
Q2: Our in vivo experiments with this compound are not showing the expected anti-tumor efficacy. What are the potential reasons?
A2: In vivo efficacy can be influenced by a multitude of factors beyond the direct cytotoxic effects of the drug. As this compound is a potent inducer of immunogenic cell death (ICD), the host immune system plays a crucial role in its anti-tumor activity.
Potential troubleshooting points include:
-
Animal Model: The immune status of your animal model is critical. Experiments in immunocompromised mice may not fully capture the therapeutic potential of this compound, which relies on an intact immune system to be effective.
-
Dosing Schedule and Route of Administration: Review the dosing regimen. The pharmacokinetics of this compound may require a specific schedule to achieve optimal therapeutic concentrations in the tumor microenvironment. Intravenous administration is the standard clinical route.
-
Tumor Microenvironment: The composition of the tumor microenvironment, including the presence of immunosuppressive cells, can impact the effectiveness of an ICD-inducing agent. Consider characterizing the immune cell infiltrate in your tumors.
Q3: We are observing some unexpected cellular phenotypes in our experiments that don't seem to be related to apoptosis or cell cycle arrest. Could these be off-target effects?
A3: While this compound is known to have a more favorable side effect profile compared to conventional platinum chemotherapeutics, the possibility of off-target effects should always be considered, as with any small molecule inhibitor.[1] An "off-target" effect refers to the drug interacting with proteins other than its intended therapeutic target, which can sometimes lead to unexpected biological consequences.
To investigate if an observed phenotype is due to an off-target effect, you could consider the following approaches:
-
Target Knockout/Knockdown: If the primary target of this compound's desired effect is known in your system, genetically ablating this target (e.g., using CRISPR/Cas9) and then treating with this compound can help determine if the unexpected phenotype persists. If it does, it is likely an off-target effect.
-
Proteomics-Based Approaches: Techniques like chemical proteomics can be used to identify the direct binding partners of this compound within the cell. This can reveal unintended protein interactions.
-
Kinase Profiling: Broad-spectrum kinase inhibitor screening panels can determine if this compound inhibits any kinases, a common source of off-target effects for many cancer drugs.
At present, there is limited publicly available data detailing specific, unexpected off-target molecular binding partners for this compound. Most observed effects are considered part of its multi-faceted, on-target mechanism of inducing immunogenic cell death and mitochondrial stress.
Troubleshooting Guides
Guide 1: Assessing Immunogenic Cell Death (ICD) Induction
Issue: Difficulty in confirming the induction of immunogenic cell death (ICD) in vitro.
Background: this compound is a known inducer of ICD, a form of regulated cell death that activates an adaptive immune response. Key markers of ICD include the surface exposure of calreticulin (CRT), the release of ATP, and the passive release of High Mobility Group Box 1 (HMGB1).
Experimental Protocol: In Vitro ICD Assay
-
Cell Culture: Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at a predetermined optimal concentration. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).
-
Calreticulin (CRT) Exposure:
-
At an early time point post-treatment (e.g., 4-8 hours), harvest the cells gently.
-
Stain the non-permeabilized cells with a fluorescently labeled anti-CRT antibody.
-
Analyze by flow cytometry. An increase in surface CRT staining indicates ICD.
-
-
ATP Release:
-
At a mid-time point (e.g., 24 hours), collect the cell culture supernatant.
-
Measure ATP levels using a luciferin/luciferase-based bioluminescence assay kit.
-
-
HMGB1 Release:
-
At a late time point (e.g., 48-72 hours), collect the cell culture supernatant.
-
Measure HMGB1 levels by ELISA or Western blot.
-
Expected Outcomes for ICD Induction
| Biomarker | Expected Change with this compound | Detection Method |
|---|---|---|
| Calreticulin (CRT) | Increased surface exposure | Flow Cytometry |
| ATP | Increased release into supernatant | Luminescence Assay |
| HMGB1 | Increased release into supernatant | ELISA / Western Blot |
Troubleshooting Tips:
-
Timing is critical: The kinetics of CRT exposure, ATP release, and HMGB1 release are different. Ensure you are analyzing at the appropriate time points.
-
Cell handling: For CRT staining, avoid harsh cell detachment methods that could damage the cell membrane.
-
Assay sensitivity: Use highly sensitive detection kits, especially for ATP, as the released amounts can be low.
Guide 2: Investigating Mitochondrial Stress
Issue: Difficulty in measuring this compound-induced mitochondrial stress.
Background: this compound is reported to induce potent mitochondrial stress, which is a key component of its mechanism of action. This can manifest as increased mitochondrial reactive oxygen species (mtROS) production and changes in mitochondrial membrane potential.
Experimental Protocol: Analysis of Mitochondrial Function
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Mitochondrial ROS (mtROS) Measurement:
-
Following treatment, incubate cells with a fluorescent probe specific for mitochondrial superoxide (e.g., MitoSOX Red).
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.
-
-
Mitochondrial Membrane Potential (ΔΨm) Measurement:
-
After treatment, stain cells with a potentiometric dye such as JC-1 or TMRE.
-
Analyze by flow cytometry. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane.
-
Expected Outcomes for Mitochondrial Stress
| Parameter | Expected Change with this compound | Detection Method |
|---|---|---|
| Mitochondrial ROS | Increased production | Fluorescence-based probes (e.g., MitoSOX) |
| Mitochondrial Membrane Potential | Depolarization (decrease) | Potentiometric dyes (e.g., JC-1, TMRE) |
Troubleshooting Tips:
-
Probe concentration and loading time: Optimize the concentration and incubation time of the fluorescent probes to ensure adequate signal without causing cytotoxicity.
-
Controls: Include a positive control for mitochondrial dysfunction (e.g., CCCP) to validate your assay.
-
Live-cell imaging: For a more dynamic view, consider using live-cell imaging to monitor changes in mtROS and ΔΨm in real-time.
Visualizations
Caption: Immunogenic Cell Death (ICD) Pathway Induced by this compound.
Caption: Logical Workflow for Investigating Unexpected Experimental Results.
References
minimizing Imifoplatin precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and troubleshooting Imifoplatin precipitation in stock solutions. By following these recommendations, users can ensure the stability and integrity of their this compound solutions for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-purity, sterile water.[1] Phosphaplatins, the class of compounds to which this compound belongs, generally exhibit excellent solubility and stability in aqueous solutions under physiological conditions.[2][3] One supplier suggests a solubility of up to 1.25 mg/mL in water with the aid of ultrasonication. It is crucial to avoid using dimethyl sulfoxide (DMSO), as it has been reported to inactivate this compound's activity.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Proper storage is critical to prevent degradation and precipitation. Once prepared, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Q3: Can I use buffers other than water to dissolve this compound?
A3: While water is the primary recommended solvent, the use of buffered solutions may be possible. Phosphaplatins are reported to be stable in aqueous solutions with a neutral pH range of 6-8.[2] If using a buffer, it is advisable to select one within this pH range and to perform a small-scale solubility test first. Avoid buffers that may contain components known to react with platinum compounds.
Q4: Why did my this compound solution precipitate after preparation?
A4: Precipitation of this compound can occur for several reasons, including exceeding its solubility limit, improper dissolution technique, temperature fluctuations, or the use of inappropriate solvents or additives. The troubleshooting guide below provides a systematic approach to identifying and resolving the cause of precipitation.
Troubleshooting Guide for this compound Precipitation
If you encounter precipitation in your this compound stock solution, follow these steps to diagnose and resolve the issue.
Step 1: Initial Assessment of the Precipitate
-
Visual Inspection: Observe the characteristics of the precipitate. Is it crystalline or amorphous? Is it colored? This can provide clues about its nature.
-
Review Preparation Protocol: Carefully review the entire procedure used to prepare the solution. Check for any deviations from the recommended protocol, such as incorrect solvent, concentration, or temperature.
Step 2: Common Causes and Corrective Actions
| Potential Cause | Corrective Action |
| Exceeded Solubility Limit | Verify the final concentration of your stock solution. If it exceeds the known solubility limits, prepare a new, more dilute solution. |
| Incomplete Dissolution | Ensure the use of sonication or gentle warming (if the compound's stability at elevated temperatures is confirmed) to aid dissolution. Vortexing may also be beneficial. |
| Incorrect Solvent | Confirm that only high-purity, sterile water was used. Avoid DMSO and other organic solvents unless their compatibility has been explicitly verified. |
| pH Out of Optimal Range | If a buffer was used, ensure its pH is within the neutral range (pH 6-8). The solubility of many platinum compounds is pH-dependent.[4] |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure proper storage at -20°C or -80°C. |
| Contamination | Use sterile technique and high-purity reagents to prevent the introduction of contaminants that could act as nucleation sites for precipitation. |
| Incompatible Additives | If other substances were added to the solution, verify their compatibility with this compound. Some excipients can cause salting-out effects or chemical reactions. |
Data Presentation: this compound Properties
| Property | Value | Source |
| Chemical Family | Phosphaplatin | |
| Recommended Solvent | Water | |
| Solubility in Water | 1.25 mg/mL (requires sonication) | |
| Solubility in Aqueous Solution (Neutral pH) | >40 mM/L (for Phosphaplatins) | |
| Incompatible Solvents | DMSO (can inactivate) | |
| Recommended Storage (Aliquots) | -80°C for up to 6 months; -20°C for up to 1 month | |
| Stable pH Range (Aqueous) | pH 6-8 (for Phosphaplatins) |
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
This protocol is designed to minimize the risk of precipitation.
Materials:
-
This compound (lyophilized powder)
-
Sterile, high-purity water (e.g., water for injection or cell culture grade water)
-
Sterile, conical tubes
-
Ultrasonic water bath
-
Sterile filter (0.22 µm)
-
Sterile, single-use cryovials
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound and the sterile water to come to room temperature.
-
Calculate Volume: Determine the required volume of sterile water to achieve the desired stock concentration. Do not exceed the recommended solubility limit.
-
Initial Dissolution: Aseptically add the calculated volume of sterile water to the vial of this compound. Gently swirl the vial to wet the powder.
-
Sonication: Place the vial in an ultrasonic water bath at room temperature. Sonicate in short bursts (e.g., 5-10 minutes) until the powder is completely dissolved. Visually inspect the solution against a dark background to ensure no particulates are present.
-
Sterile Filtration (Optional but Recommended): If the stock solution is intended for cell-based assays, filter it through a sterile 0.22 µm filter into a sterile conical tube. This step should be performed quickly to minimize exposure to ambient conditions.
-
Aliquoting: Immediately dispense the stock solution into single-use, sterile cryovials. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Storage: Promptly store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KR20130095244A - Phosphaplatins and their use for treatment of cancers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]
Imifoplatin & Mitochondrial Respiration: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effects of imifoplatin and other platinum-based compounds on mitochondrial respiration assays, such as the Seahorse XF Analyzer.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Scenario 1: Unexpected Decrease in Oxygen Consumption Rate (OCR)
Question: After adding this compound, I observed a significant, dose-dependent decrease in both basal and maximal respiration. How can I determine the cause?
Answer: A decrease in OCR is a common outcome when studying cytotoxic compounds. The key is to distinguish between a specific effect on mitochondrial respiration and general cellular toxicity leading to cell death.
Troubleshooting Workflow:
-
Assess Cell Viability: It is crucial to determine if the observed decrease in respiration is due to fewer living cells.
-
Action: Perform a parallel viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining, or a live/dead cell stain) using the same cell density, drug concentrations, and incubation times as your Seahorse assay.
-
Interpretation: If cell death is significant at the time of the OCR measurement, the decrease in respiration is likely a consequence of toxicity. If viability remains high, the effect is more likely a direct impairment of mitochondrial function.
-
-
Investigate Acute vs. Chronic Effects: The timing of the drug addition can reveal whether the compound has an immediate effect on the electron transport chain (ETC) or requires longer-term cellular processing.
-
Action: Design an experiment where this compound is injected directly into the Seahorse XF plate during the assay (acute exposure) and compare this to results from cells pre-incubated with the drug for several hours (chronic exposure).
-
Interpretation: A rapid drop in OCR after acute injection suggests direct inhibition of the ETC or uncoupling. A slower response that only appears after pre-incubation suggests the mechanism may involve downstream signaling pathways, protein expression changes, or damage to mitochondrial DNA (mtDNA).[1]
-
-
Evaluate Mitochondrial Integrity: Platinum-based drugs are known to damage mitochondria.[1]
-
Action: Use mitochondrial integrity dyes (e.g., TMRM or TMRE) to measure mitochondrial membrane potential (ΔΨm) in parallel with your Seahorse assay.
-
Interpretation: A loss of membrane potential alongside a decrease in OCR strongly suggests mitochondrial dysfunction. Cisplatin, for example, has been shown to cause mitochondrial degradation and vacuolization.[1]
-
Scenario 2: Inconsistent or Highly Variable OCR/ECAR Results
Question: My results between wells treated with the same concentration of this compound are highly variable. What could be the cause?
Answer: High variability can stem from issues with the compound itself, cell plating, or the assay procedure.
Troubleshooting Workflow:
-
Check Compound Solubility and Stability: Poor solubility can lead to inconsistent concentrations in each well.
-
Action: Visually inspect the drug stock and final dilutions for any precipitation. Perform a solubility test if necessary. Ensure the vehicle used for dissolution is compatible with the assay medium and does not affect cellular metabolism on its own.
-
Interpretation: If precipitation is observed, reconsider the solvent or the maximum concentration used.
-
-
Verify Cell Seeding Uniformity: An uneven cell monolayer is a primary cause of well-to-well variability.[2]
-
Action: Before the assay, visually inspect the cell plate under a microscope to ensure a consistent and evenly distributed monolayer across all wells. After the assay, normalize the OCR/ECAR data to cell number using a method like the CyQUANT assay or the Agilent Seahorse XF Imaging and Cell Counting system.
-
Interpretation: If initial cell distribution is uneven, refine your cell plating technique.[3] Normalization should reduce variability if cell number differences are the root cause.
-
-
Refine Assay Technique: Small variations in technique can be magnified in this sensitive assay.
-
Action: Ensure that the assay medium is warmed to 37°C and pH is stable at ~7.4 before starting the experiment. When adding cells and reagents, pipette gently against the side of the well to avoid disturbing the cell monolayer.
-
Interpretation: Adhering strictly to established protocols for Seahorse assays is critical for reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound's interference with mitochondrial respiration? A1: The precise mechanism of this compound is not fully elucidated. However, unlike cisplatin, this compound does not bind to DNA. It is known to activate genes involved in tumor suppression and apoptosis. Given that many platinum-based drugs impact mitochondria, it is plausible that this compound's pro-apoptotic effects are mediated through the intrinsic (mitochondrial) apoptosis pathway. This can involve disrupting mitochondrial membrane potential, increasing reactive oxygen species (ROS) production, and impairing oxidative phosphorylation.
Q2: How do platinum-based compounds like cisplatin typically affect mitochondrial respiration? A2: Studies on cisplatin show it can significantly reduce mitochondrial oxygen consumption rates. This is often linked to damage to mitochondrial DNA (mtDNA), as mitochondria lack the robust DNA repair mechanisms found in the nucleus. This damage impairs the transcription of mtDNA-encoded subunits of the electron transport chain, leading to reduced respiratory capacity. Cisplatin has been shown to decrease basal respiration, ATP-linked respiration, and maximal respiratory capacity in various cell types.
Q3: My OCR decreases after this compound treatment. How do I distinguish a specific mitochondrial effect from general cell death? A3: This is a critical experimental question. The best approach is to correlate your OCR data with time-matched viability and apoptosis assays. For example, use Annexin V/PI staining to detect early apoptosis. If you observe a drop in OCR before significant Annexin V staining occurs, it suggests a primary effect on mitochondria. Conversely, if the OCR drop coincides with widespread cell death, it is likely a secondary consequence.
Q4: Should I expect a change in the Extracellular Acidification Rate (ECAR) when treating with this compound? A4: A change in ECAR, which is an indicator of glycolysis, is possible. Cells with impaired mitochondrial function may upregulate glycolysis to compensate for the loss of ATP production from oxidative phosphorylation. This phenomenon, known as the "Warburg effect," would result in an increase in ECAR. Therefore, observing a concurrent decrease in OCR and an increase in ECAR can be a strong indicator of a shift away from mitochondrial respiration.
Q5: What are the essential controls to include when testing a novel platinum compound in a mitochondrial respiration assay? A5:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the platinum compound.
-
Untreated Control: Cells in assay medium alone to establish a baseline.
-
Positive Controls for Mitochondrial Toxicity: Use known mitochondrial inhibitors to ensure the assay is working correctly. For example, Rotenone/Antimycin A (Complex I/III inhibitors) and Oligomycin (ATP synthase inhibitor) are standard components of the Seahorse Mito Stress Test.
-
Cell-Free Control: Run the assay with your compound in wells without cells to check for any direct interference with the Seahorse probes or oxygen consumption in the medium.
Data Presentation: Effects of Platinum Compounds on Mitochondrial Respiration
The following table summarizes quantitative data from published studies on the effects of cisplatin on key parameters of mitochondrial function, measured by Seahorse XF assays. This data can serve as a reference for expected outcomes when testing similar platinum-based agents.
| Parameter | Cell Type | Compound & Concentration | Effect on OCR | Reference |
| Basal Respiration | Cultured Hippocampal Neurons | Cisplatin (0.1 µM) | Significant Reduction at 24h and 48h | |
| Basal Respiration | Cultured Sensory Neurons | Cisplatin (10 µM) | Decreased to ~9% of control | |
| Maximal Respiration | Cultured Sensory Neurons | Cisplatin (10 µM) | Decreased to ~33% of control | |
| ATP-Linked Respiration | Cultured Sensory Neurons | Cisplatin (10 µM) | Decreased to ~5% of control | |
| Proton Leak | Cultured Sensory Neurons | Cisplatin (10 µM) | Reduced to ~12% of control | |
| Spare Respiratory Capacity | Cultured Sensory Neurons | Cisplatin (10 µM) | Decreased to ~47% of control |
Experimental Protocols
Protocol: Agilent Seahorse XF Cell Mito Stress Test
This protocol outlines the standard procedure for assessing mitochondrial function in response to a test compound like this compound.
I. Day Before Assay: Cell Plating
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a Seahorse XF cell culture microplate at a pre-optimized density. Cell density optimization is critical and should be performed for each new cell type.
-
Include background correction wells (wells with media but no cells).
-
Culture the plate overnight in a CO2 incubator at 37°C.
II. Day Before Assay: Sensor Cartridge Hydration
-
Add 200 µL of sterile water to each well of a Seahorse XF utility plate.
-
Place the sensor cartridge onto the utility plate, submerging the sensor probes.
-
Incubate the hydrated cartridge in a non-CO2 incubator at 37°C overnight.
III. Day of Assay: Plate and Cartridge Preparation
-
Prepare Seahorse XF assay medium (e.g., XF DMEM, pH 7.4) supplemented with glucose, pyruvate, and glutamine. Warm to 37°C.
-
Remove the cell culture plate from the incubator. Wash the cells by gently replacing the culture medium with 180 µL of pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.
-
Remove the sensor cartridge from the incubator. Replace the water in the utility plate with 200 µL of pre-warmed XF Calibrant per well. Place the sensor cartridge back onto the utility plate.
-
Load the injection ports of the sensor cartridge with your compounds. For a Mito Stress Test, this typically involves:
-
Port A: Oligomycin (e.g., 1.5 µM final concentration)
-
Port B: FCCP (e.g., 1.0 µM final concentration - must be optimized)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
Port D: Can be used for your test compound (e.g., this compound) for acute injection studies. For pre-incubation studies, this port would contain media.
-
IV. Running the Assay
-
Load the assay template into the Wave software.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, the software will prompt you to replace the utility plate with your cell plate.
-
Start the assay run. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from each port, allowing for the measurement of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Visualizations
Caption: Troubleshooting workflow for decreased OCR.
Caption: Generalized intrinsic apoptosis pathway.
Caption: Seahorse XF Mito Stress Test workflow.
References
Technical Support Center: Imifoplatin Handling and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of Imifoplatin to avoid its inactivation, particularly when using solvents like DMSO.
Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound in DMSO for my experiments?
A1: It is strongly advised not to dissolve this compound in Dimethyl Sulfoxide (DMSO).[1] DMSO is known to react with platinum-based compounds, including this compound, leading to its inactivation and a significant reduction in its cytotoxic activity.[2][3][4] The nucleophilic sulfur in the DMSO molecule can displace ligands from the platinum complex, altering its chemical structure and rendering it ineffective.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for this compound is water (H₂O). For clinical use, platinum drugs are often formulated in specific aqueous solutions to maintain their stability; for instance, cisplatin is typically dissolved in saline (0.9% NaCl) to prevent aquation. For laboratory research, sterile, nuclease-free water is a suitable solvent for this compound.
Q3: What are the potential consequences of using DMSO to dissolve this compound?
A3: Using DMSO as a solvent for this compound will lead to the formation of a DMSO-platinum adduct, which is biologically inactive. This chemical reaction significantly reduces or completely abolishes the anti-cancer effects of the drug. Consequently, experimental results obtained using this compound dissolved in DMSO will be misleading and not reflective of the compound's true efficacy.
Q4: I have already performed experiments using this compound dissolved in DMSO. Are my results invalid?
A4: Unfortunately, it is highly likely that the results of experiments conducted with this compound prepared in DMSO are uninterpretable. The inactivation of the compound by DMSO means that the observed biological effects (or lack thereof) are not due to the active form of this compound. It is recommended to repeat the experiments using a validated solvent.
Q5: Are there any alternative organic solvents that are safe to use with this compound?
A5: While some organic solvents like Dimethylformamide (DMF) have been shown to have a less detrimental effect on some platinum compounds compared to DMSO, their compatibility with this compound is not well-established. Given that water is a recommended solvent, it is the safest and most reliable choice. If an alternative solvent is absolutely necessary, extensive validation studies would be required to ensure it does not inactivate this compound. A potential, though less common, alternative could be zwitterionic liquids (ZILs), which have been shown to be compatible with platinating agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no cytotoxic effect of this compound observed in cell-based assays. | This compound was dissolved in DMSO, leading to its inactivation. | Immediately switch to using sterile water as the solvent for this compound. Prepare fresh stock solutions and repeat the experiment. |
| Inconsistent results between experimental replicates. | Partial inactivation of this compound due to residual DMSO in the experimental setup or improper storage of the stock solution. | Ensure all labware is thoroughly cleaned and free of any DMSO residue. Prepare fresh this compound stock solution in water, aliquot, and store at -80°C for long-term use to minimize freeze-thaw cycles. |
| Precipitate formation in the this compound stock solution. | Low solubility in the chosen solvent or improper storage conditions. | If using water, sonication may be recommended to aid dissolution. Store stock solutions at the recommended temperature (-20°C for short-term, -80°C for long-term) to maintain stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable and active stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (H₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder to room temperature before opening the vial.
-
Calculate the required volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL or 2.06 mM).
-
Add the calculated volume of sterile water to the vial of this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
If complete dissolution is not achieved, sonicate the solution for a short period.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability in Different Solvents
Objective: To compare the stability of this compound in water versus DMSO over time.
Materials:
-
This compound
-
Sterile water
-
DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS) (optional, for structural confirmation)
Procedure:
-
Prepare two stock solutions of this compound at the same concentration: one in sterile water and one in DMSO.
-
Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC system to obtain an initial chromatogram.
-
Store both stock solutions under the same conditions (e.g., 4°C or room temperature).
-
At various time points (e.g., 1, 4, 8, 24, and 48 hours), inject an aliquot from each stock solution into the HPLC.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak. The formation of new peaks in the DMSO sample indicates degradation or reaction products.
-
(Optional) Collect the fractions corresponding to the new peaks and analyze them by MS to confirm the formation of this compound-DMSO adducts.
Quantitative Data Summary
The following table summarizes the impact of DMSO on the cytotoxicity of other platinum-based drugs, which is indicative of the expected effect on this compound.
| Platinum Drug | Solvent | Cell Line | IC₅₀ (µM) | Fold Change in IC₅₀ (DMSO vs. Saline) | Reference |
| Cisplatin | Saline | KB-3-1 | 3.8 ± 0.6 | - | |
| Cisplatin | DMSO | KB-3-1 | 178 ± 9.2 | ~47-fold increase | |
| Carboplatin | Saline | KB-3-1 | 34.2 ± 3.4 | - | |
| Carboplatin | DMSO | KB-3-1 | 243 ± 11.2 | ~7-fold increase |
Note: This data is for cisplatin and carboplatin, as specific quantitative stability data for this compound in DMSO was not available in the provided search results. However, the qualitative statements confirm the inactivation of this compound by DMSO.
Visualizations
Caption: Workflow illustrating the inactivation of this compound by DMSO.
Caption: Recommended laboratory workflow for preparing this compound solutions.
Caption: Simplified diagram of this compound's proposed mechanism of action.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Say no to DMSO: dimethylsulfoxide inactivates cisplatin, carboplatin, and other platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Variability in Imifoplatin Immunofluorescence Staining
Welcome to the technical support center for Imifoplatin-related immunofluorescence (IF) studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during immunofluorescence staining experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my immunofluorescence staining?
A1: this compound is a platinum-based anti-cancer agent currently under investigation in clinical trials.[1] Unlike traditional platinum-based drugs such as cisplatin, which primarily crosslinks DNA, this compound's mechanism is not fully elucidated but is thought to involve the activation of tumor suppression and apoptosis pathways without direct DNA binding.[2][3] This can lead to variability in your immunofluorescence staining by altering protein expression levels, inducing post-translational modifications, or changing the subcellular localization of your target protein.
Q2: My fluorescence signal is significantly weaker in this compound-treated cells compared to my control group. Is this expected?
A2: A weaker signal in this compound-treated cells could be a genuine biological effect of the drug, such as downregulation of the target protein. However, it can also be an experimental artifact. It is crucial to validate this observation with other methods like Western Blotting. Additionally, ensure that your experimental conditions are optimized and consistent across all samples.
Q3: I am observing high background fluorescence in my this compound-treated samples. What could be the cause?
A3: High background can be caused by several factors, including insufficient blocking, improper antibody concentrations, or autofluorescence. This compound treatment could potentially induce cellular stress, which might increase autofluorescence. It is important to include an unstained, this compound-treated control to assess the level of autofluorescence.
Q4: How do I validate my primary antibody for use in experiments with this compound?
A4: Antibody validation is critical for reliable immunofluorescence results. It is recommended to test the antibody's specificity using techniques like Western Blot to confirm it recognizes a single band at the correct molecular weight. For immunofluorescence, it's ideal to use positive and negative controls, such as cell lines with known high and low expression of the target protein, or using siRNA to knock down the target protein to confirm the antibody's specificity.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
If you are experiencing a weak or absent signal in your this compound-treated cells, consider the following troubleshooting steps.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low or Absent Target Protein Expression | Confirm protein expression levels with a complementary method like Western Blot. It is possible that this compound treatment downregulates your protein of interest. |
| Suboptimal Primary Antibody Concentration | Perform a titration experiment to determine the optimal concentration for your primary antibody. |
| Incorrect Secondary Antibody | Ensure your secondary antibody is designed to recognize the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). |
| Inadequate Fixation or Permeabilization | The fixation and permeabilization method may be masking the epitope. Try alternative methods (e.g., methanol fixation instead of paraformaldehyde) or perform an antigen retrieval step. |
| Photobleaching | Minimize the exposure of your samples to light. Use an anti-fade mounting medium to preserve the fluorescent signal. |
Troubleshooting Workflow: Weak/No Signal
Troubleshooting flowchart for weak or no signal.
Issue 2: High Background Staining
High background can obscure your specific signal. The following guide will help you diagnose and resolve this issue.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody). |
| Primary or Secondary Antibody Concentration Too High | Titrate your antibodies to find the lowest concentration that still provides a specific signal. |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
| Autofluorescence | Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fixative or a commercial autofluorescence quenching kit. |
| Non-specific Secondary Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding. |
Troubleshooting Workflow: High Background
Troubleshooting flowchart for high background.
Experimental Protocols
General Immunofluorescence Staining Protocol
This protocol provides a general framework. Optimization may be required for your specific cell type and target protein.
-
Cell Culture and Treatment:
-
Plate cells on coverslips or in imaging-compatible plates.
-
Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.
-
-
Fixation:
-
Rinse cells briefly with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the predetermined optimal concentration.
-
Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash cells three times with PBS.
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate filters for the fluorophores used.
-
Immunofluorescence Experimental Workflow
A generalized workflow for an immunofluorescence experiment.
This compound Signaling Pathway (Hypothetical)
The precise signaling pathway of this compound is still under investigation. However, it is known to induce apoptosis and cell cycle arrest, potentially through pathways distinct from direct DNA damage. The following diagram illustrates a hypothetical pathway based on current understanding.
Hypothetical signaling pathway of this compound.
Data Presentation
Consistent and clear data presentation is essential for interpreting your results. Below is an example of how to tabulate quantitative fluorescence data.
Table 1: Mean Fluorescence Intensity of Protein X in Control vs. This compound-Treated Cells
| Treatment Group | N | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value |
| Vehicle Control | 3 | 150.2 | 12.5 | \multirow{2}{*}{<0.05} |
| This compound (10 µM) | 3 | 75.8 | 8.9 |
This technical support guide provides a starting point for addressing variability in your this compound immunofluorescence staining experiments. Remember that careful optimization and the use of appropriate controls are paramount for obtaining reliable and reproducible data.
References
Validation & Comparative
Imifoplatin and Cisplatin: A Comparative Analysis of Cytotoxicity in A549 Lung Cancer Cells
In the landscape of chemotherapeutic agents for non-small cell lung cancer (NSCLC), platinum-based compounds remain a cornerstone of treatment. Cisplatin has long been a standard of care, while newer agents like imifoplatin are emerging with potentially distinct mechanisms of action. This guide provides a comparative overview of the cytotoxic effects of this compound and cisplatin on A549 human lung adenocarcinoma cells, a widely used in vitro model for NSCLC. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and underlying mechanisms of these two platinum-based drugs.
Comparative Cytotoxicity Data
| Drug | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Cisplatin | A549 | 48 hours | 36.94 | [1] |
| Cisplatin | A549 | 72 hours | 6.59 | [1] |
| Cisplatin | A549 | Not Specified | 9 ± 1.6 | [2] |
Note: IC50 values for this compound in A549 cells are not available in the cited literature.
Mechanism of Action and Cellular Response
Cisplatin primarily exerts its cytotoxic effects by forming adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). Upon entering the cell, cisplatin's chloride ligands are replaced by water molecules, forming a reactive aqua complex that readily binds to the N7 position of purine bases in DNA. This interaction creates intra- and inter-strand crosslinks, which distort the DNA double helix and inhibit replication and transcription.
In A549 cells, cisplatin treatment has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[3][4] Key signaling pathways activated by cisplatin-induced DNA damage include the p53 and mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, resulting in the activation of caspases and subsequent cell death.
This compound , a member of the phosphaplatin family, is reported to have a mechanism of action distinct from that of conventional platinum-based drugs like cisplatin. Notably, this compound does not appear to directly bind to DNA. Instead, it is suggested to exert its anti-tumor effects by binding to transmembrane proteins, which in turn activates various signal transduction pathways involved in tumor suppression and apoptosis. This alternative mechanism may allow this compound to overcome the resistance mechanisms that can develop against cisplatin, which often involve enhanced DNA repair or reduced drug accumulation.
Experimental Protocols
The following is a detailed methodology for a key experiment commonly used to assess the cytotoxicity of chemotherapeutic agents like cisplatin in A549 cells.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: A549 cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or cisplatin). A control group of cells is treated with vehicle (the solvent used to dissolve the drug) alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drug to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. netjournals.org [netjournals.org]
- 2. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
A Comparative Guide to the Apoptotic Pathways of Imifoplatin and Oxaliplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic mechanisms of two platinum-based anticancer agents, Imifoplatin (PT-112) and Oxaliplatin. While both compounds induce apoptosis in cancer cells, their underlying pathways differ significantly, offering distinct therapeutic profiles and potential applications.
Executive Summary
Oxaliplatin, a cornerstone of colorectal cancer therapy, primarily functions by inducing DNA damage, which subsequently triggers well-established apoptotic signaling cascades. In contrast, this compound, a novel phosphaplatin agent, exerts its cytotoxic effects largely independent of direct DNA binding. Instead, it induces mitochondrial stress and immunogenic cell death (ICD), presenting a unique mechanism of action that may overcome resistance to conventional platinum drugs.
Comparative Analysis of Apoptotic Mechanisms
A direct comparison in HCT-116 colon cancer cells has revealed key differences in the molecular responses to this compound and Oxaliplatin.
| Feature | This compound (PT-112) | Oxaliplatin | Reference |
| Primary Mechanism | Induces mitochondrial stress and immunogenic cell death; minimal DNA binding. | Forms DNA adducts, leading to DNA damage response. | [1][2][3] |
| p53 Dependence | Effectiveness appears more reliant on p53 expression. | Induces apoptosis via p53-dependent and -independent pathways. | [1][4] |
| Caspase Activation | More potent inducer of pro-caspase 3, 6, and 7 cleavage. | Activates caspase-3, -8, and -9. | |
| Bcl-2 Family Modulation | Affects Bcl-2 family proteins (Bcl-2, Bax, Bak). | Modulates Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-xL). | |
| Immunogenic Cell Death (ICD) | More potent inducer of High-Mobility Group Box 1 (HMGB1) release. | Can induce ICD, but to a lesser extent than this compound. | |
| Key Signaling Pathways | Significantly inhibits gp130, JAK/STAT, and TNF-mediated NF-κB signaling. | Activates DNA damage response pathways. | |
| Protein Expression | Greater increase in p53, p16, and FasL expression. | Induces p53 accumulation. |
Signaling Pathways
This compound-Induced Apoptosis
This compound's apoptotic cascade is initiated primarily at the mitochondria. It induces significant mitochondrial stress, characterized by the accumulation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane. This leads to the activation of a caspase-dependent apoptotic pathway. The cell death induced by this compound is immunogenic, as evidenced by the potent release of damage-associated molecular patterns (DAMPs) like HMGB1. This suggests that this compound not only kills cancer cells directly but also stimulates an anti-tumor immune response. The process appears to be more dependent on the presence of functional p53 compared to Oxaliplatin.
Caption: this compound-induced apoptotic pathway.
Oxaliplatin-Induced Apoptosis
Oxaliplatin exerts its cytotoxic effects through the formation of platinum-DNA adducts, which obstruct DNA replication and transcription. This DNA damage triggers a cellular stress response, leading to cell cycle arrest and apoptosis. In cells with wild-type p53, the p53 protein is stabilized and activated, leading to the transcription of pro-apoptotic genes, including members of the Bcl-2 family such as Bax and Bak. This promotes the intrinsic (mitochondrial) pathway of apoptosis. Oxaliplatin can also activate the extrinsic (death receptor) pathway, for instance, through the upregulation of Fas ligand. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and programmed cell death.
Caption: Oxaliplatin-induced apoptotic pathway.
Experimental Protocols
Detailed experimental protocols for the key assays used to elucidate these apoptotic pathways are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to quantify the percentage of cells undergoing apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with this compound, Oxaliplatin, or vehicle control for the desired time period.
-
Cell Harvesting: For adherent cells, gently detach using trypsin-EDTA and neutralize with complete medium. For suspension cells, collect by centrifugation. Combine the cell pellet with the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Caption: Annexin V/PI Staining Workflow.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p53, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Western Blot Workflow.
Mitochondrial Membrane Potential (MMP) Assay
This assay measures the integrity of the mitochondrial membrane, which is compromised during the early stages of apoptosis.
Principle: The lipophilic cationic dye JC-1 is commonly used. In healthy cells with a high mitochondrial membrane potential, JC-1 accumulates in the mitochondria and forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in the cytoplasm as monomers and fluoresces green. The ratio of red to green fluorescence is used as an indicator of MMP.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the compounds of interest.
-
Staining: Remove the culture medium and incubate the cells with JC-1 dye (typically 2-10 µM) in culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
Conclusion
This compound and Oxaliplatin represent two distinct classes of platinum-based anticancer agents with different mechanisms of inducing apoptosis. Oxaliplatin's reliance on DNA damage makes it effective against rapidly dividing cells but also susceptible to DNA repair-based resistance mechanisms. This compound's unique ability to induce mitochondrial stress and immunogenic cell death, without significant DNA interaction, offers a promising alternative therapeutic strategy, particularly for tumors resistant to conventional chemotherapy. Further research into the detailed molecular interactions of this compound will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this novel agent.
References
- 1. Unveiling PT-112: A Novel Platinum Agent's Molecular Impact on Colon Cancer Cells [synapse.patsnap.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Regulation of metastatic potential by drug repurposing and mitochondrial targeting in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of p53 status and STAT1 on chemotherapy-induced, Fas-mediated apoptosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Imifoplatin as an In Vivo Inducer of Immunogenic Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imifoplatin (also known as PT-112) with other platinum-based chemotherapeutic agents regarding their capacity to induce immunogenic cell death (ICD) in vivo. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential candidate for cancer immunotherapy strategies.
Introduction to this compound and Immunogenic Cell Death
This compound is a novel platinum-based agent belonging to the phosphaplatin family.[1] Unlike conventional platinum drugs such as cisplatin and oxaliplatin, which primarily exert their cytotoxic effects by forming DNA adducts, this compound's mechanism of action is distinct and involves the induction of cellular and organelle stress.[1][2][3][4]
Immunogenic cell death (ICD) is a form of regulated cell death that stimulates an adaptive immune response against antigens from the dying cancer cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (CRT), the secretion of adenosine triphosphate (ATP), and the release of high mobility group box 1 (HMGB1). These DAMPs act as adjuvants, promoting the maturation and activation of dendritic cells (DCs), which are crucial for priming an anti-tumor T-cell response. The validation of a compound as an ICD inducer is critical for its development as an immunotherapeutic agent.
Comparative Mechanism of Action
The ability of a chemotherapeutic agent to induce ICD is intrinsically linked to its mechanism of action. This compound presents a unique profile compared to traditional platinum compounds.
-
This compound (PT-112): This agent does not bind to DNA. Instead, it induces mitochondrial and endoplasmic reticulum (ER) stress, which are key triggers for the emission of DAMPs. Research suggests that this compound inhibits ribosomal biogenesis, leading to nucleolar stress that culminates in selective immunogenic cell death.
-
Oxaliplatin: A well-established ICD inducer, oxaliplatin also induces ER stress, which is crucial for the translocation of CRT to the cell surface. While it does form DNA adducts, its ability to provoke a pre-mortem ER stress response is a key differentiator from other platinum agents in inducing a robust immunogenic response.
-
Cisplatin: Generally considered a weak or non-inducer of ICD, cisplatin's primary mechanism is the formation of DNA adducts leading to apoptosis. It typically fails to induce the necessary ER stress for significant CRT exposure, a critical "eat-me" signal for dendritic cells.
In Vivo Validation of Immunogenic Cell Death
The gold standard for validating a compound as an ICD inducer in vivo is the vaccination assay. This experiment directly assesses the ability of dying cancer cells to elicit a protective anti-tumor immune response.
Experimental Workflow: In Vivo Vaccination Assay
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
Imifoplatin Efficacy in Cisplatin-Resistant Ovarian Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of imifoplatin (PT-112) and cisplatin, focusing on their efficacy in preclinical models of cisplatin-resistant ovarian cancer. This compound, a novel phosphaplatin agent, demonstrates a distinct mechanism of action that may overcome the resistance mechanisms limiting the therapeutic potential of traditional platinum-based chemotherapies like cisplatin.
Executive Summary
Ovarian cancer is a leading cause of gynecologic cancer-related mortality, primarily due to the development of resistance to platinum-based chemotherapy. This compound (PT-112) is a clinical-stage therapeutic candidate that has shown promise in preclinical models, including those resistant to cisplatin. Unlike cisplatin, which primarily exerts its cytotoxic effects through DNA damage, this compound induces immunogenic cell death (ICD) by causing stress to the endoplasmic reticulum and mitochondria. This fundamental difference in its mechanism of action suggests its potential to be effective in tumors that have developed resistance to cisplatin. While direct head-to-head comparative preclinical data in cisplatin-resistant ovarian cancer models is emerging, this guide synthesizes available information to provide a comprehensive overview for the research and drug development community.
Mechanism of Action: A Tale of Two Platinums
The key difference in the efficacy of this compound and cisplatin in resistant cancers lies in their distinct molecular mechanisms.
Cisplatin: As a cornerstone of ovarian cancer treatment, cisplatin's cytotoxic effects are mediated by its ability to form adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. However, cancer cells can develop resistance through various mechanisms, including reduced drug accumulation, increased DNA repair, and evasion of apoptosis.
This compound (PT-112): this compound represents a new class of platinum agents called phosphaplatins. It does not directly bind to DNA. Instead, it induces a unique form of cell death known as immunogenic cell death (ICD). This process involves causing significant stress to the endoplasmic reticulum (ER) and mitochondria within cancer cells. This organelle stress leads to the release of damage-associated molecular patterns (DAMPs), which in turn can stimulate an anti-tumor immune response. This mechanism is fundamentally different from that of cisplatin and may therefore bypass the common resistance pathways.
Preclinical Efficacy: In Vitro and In Vivo Models
While direct comparative studies are limited, the available data suggests this compound's potential in cisplatin-resistant settings.
In Vitro Cytotoxicity
Data on the half-maximal inhibitory concentration (IC50) of cisplatin in various cisplatin-resistant ovarian cancer cell lines demonstrates the challenge of overcoming resistance. The corresponding data for this compound in these specific cell lines from head-to-head studies is not yet widely published. However, reports from Promontory Therapeutics, the developer of this compound, indicate its higher potency against cisplatin-resistant cell lines.
| Cell Line | Cisplatin IC50 (µM) | This compound (PT-112) IC50 (µM) | Reference |
| A2780cis | >10 | Data Not Available | [1] |
| SKOV3/CDDP | ~34 | Data Not Available | [2] |
Note: The table highlights the need for direct comparative studies to quantify the efficacy of this compound in well-characterized cisplatin-resistant ovarian cancer cell lines.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of novel cancer therapeutics. Studies have established cisplatin-resistant ovarian cancer xenograft models where cisplatin shows limited activity. While specific tumor growth inhibition data from direct comparative studies with this compound in these models are not yet publicly available in detail, the unique mechanism of this compound suggests it would be effective in such models.
| Animal Model | Treatment | Outcome | Reference |
| A2780/cDDP Xenograft | Cisplatin | Limited antitumor activity | [3] |
| Cisplatin-Resistant PDX | Cisplatin | Loss of drug activity | [4] |
| Ovarian Cancer Xenograft | This compound (PT-112) | Antitumor activity reported (details pending publication) | [5] |
Note: PDX refers to Patient-Derived Xenografts.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for establishing and evaluating cisplatin-resistant ovarian cancer models.
Establishment of Cisplatin-Resistant Cell Lines
Cisplatin-resistant ovarian cancer cell lines, such as A2780cis and SKOV3/CDDP, are typically developed by continuous exposure of the parental cell lines to gradually increasing concentrations of cisplatin over several months. Resistance is then confirmed by comparing the IC50 values of the resistant and parental lines using a cell viability assay like the MTT assay.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate ovarian cancer cells (e.g., A2780, A2780cis, SKOV3, SKOV3/CDDP) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or cisplatin for a specified duration (e.g., 48-72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Cisplatin-Resistant Ovarian Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject cisplatin-resistant ovarian cancer cells (e.g., A2780cis) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, cisplatin, this compound).
-
Drug Administration: Administer the drugs according to the specified dose and schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Conclusion and Future Directions
This compound (PT-112) presents a promising therapeutic strategy for cisplatin-resistant ovarian cancer due to its novel mechanism of action that induces immunogenic cell death. While early data and mechanistic rationale are compelling, further direct comparative studies with cisplatin in well-characterized resistant models are necessary to fully elucidate its efficacy. The publication of quantitative data from such studies will be critical for advancing this compound through clinical development and potentially offering a new treatment option for patients with platinum-resistant ovarian cancer. Researchers are encouraged to conduct head-to-head preclinical studies to generate the data needed for a definitive comparison.
References
- 1. Cellosaurus cell line A2780cis (CVCL_1942) [cellosaurus.org]
- 2. Preclinical Study Explores Approved Drug for Ovarian Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 3. In vivo model development of cisplatin-resistant and -sensitive A2780 human ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming platinum-acquired resistance in ovarian cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promontory Therapeutics to Present Molecular Effects of PT-112 at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
A Head-to-Head Comparison of Imifoplatin and Carboplatin Toxicity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of platinum-based chemotherapy, Carboplatin has long been a cornerstone, valued for its efficacy across a range of solid tumors. However, its clinical utility is often constrained by significant hematological toxicity. Imifoplatin (PT-112), a novel platinum agent, is emerging as a potential alternative, with early clinical data suggesting a differentiated and potentially more favorable safety profile. This guide provides a comprehensive, data-driven comparison of the toxicity profiles of this compound and Carboplatin, drawing from available preclinical and clinical research to inform ongoing and future drug development efforts.
Executive Summary of Toxicity Profiles
This compound, currently in early-phase clinical development, has demonstrated a manageable safety profile in its first-in-human study. The most common treatment-related adverse events were generally low-grade and included fatigue, nausea, and peripheral neuropathy. Notably, high-grade hematological toxicities, the hallmark of Carboplatin's dose-limiting effects, were less frequent with this compound.
Carboplatin's toxicity is well-characterized, with myelosuppression, particularly thrombocytopenia and neutropenia, being the primary dose-limiting factor. Nausea, vomiting, and peripheral neuropathy are also common, though generally less severe than with its predecessor, Cisplatin.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of treatment-related adverse events (TRAEs) observed in clinical trials of this compound and Carboplatin. It is important to note that the data for this compound is from a Phase I study in a heavily pre-treated population, while the data for Carboplatin is a composite from various studies, which may include both monotherapy and combination therapy settings.
Table 1: Hematological Toxicities
| Adverse Event | This compound (Phase I)[1] | Carboplatin (Various Trials) |
| Thrombocytopenia | 18% (All Grades) | Grade ≥3: 15-27%[1][2] |
| No Grade 4-5 events reported | Dose-limiting toxicity[1] | |
| Neutropenia | Not among most common TRAEs | Grade ≥3: 37%[2] |
| No Grade 4-5 events reported | Dose-limiting toxicity | |
| Anemia | Not among most common TRAEs | 71% (Hgb <11 g/dL) |
| No Grade 4-5 events reported | Grade 3 or greater more common with single-agent Carboplatin |
Table 2: Non-Hematological Toxicities
| Adverse Event | This compound (Phase I) | Carboplatin (Various Trials) |
| Fatigue | 35% (All Grades) | Commonly reported |
| Nausea | 24% (All Grades) | 65% (vomiting), additional 10-15% (nausea alone) |
| Peripheral Neuropathy | 21% (All Grades) | 4% (all patients), 10% (patients >65 years or prior cisplatin) |
| Vomiting | Not among most common TRAEs | 65% |
| Hypersensitivity/Allergic Reaction | Not reported as a common TRAE | 2% |
Experimental Protocols
This compound: Phase I Clinical Trial (NCT02266745)
-
Study Design: An open-label, multi-center, 3+3 dose-escalation Phase I trial.
-
Patient Population: 66 heavily pre-treated patients with advanced solid tumors for whom standard of care therapies were exhausted.
-
Dosing and Administration: this compound was administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle, across 11 dose levels (12-420 mg/m²). The recommended Phase II dose (RP2D) was determined to be 360 mg/m².
-
Toxicity Assessment: Adverse events were evaluated according to the Common Terminology Criteria for Adverse Events v4.0. A clinical safety committee adjudicated dose-limiting toxicities (DLTs), which were defined as clinically significant treatment-related adverse events occurring within the first cycle.
Carboplatin: Representative Toxicity Data from Clinical Trials
The data for Carboplatin is compiled from multiple sources, including single-agent and combination therapy trials in various solid tumors.
-
Study Designs: Varied from Phase I dose-escalation studies to larger randomized trials.
-
Patient Population: Patients with various advanced solid tumors, including ovarian and non-small cell lung cancer.
-
Dosing and Administration: Carboplatin dosing is often calculated using the Calvert formula to target a specific area under the concentration-time curve (AUC), typically ranging from 4-7 mg/mL·min, administered intravenously every 3-4 weeks.
-
Toxicity Assessment: Adverse events were graded according to standard criteria (e.g., NCI-CTC). Dose-limiting toxicities were primarily defined by the severity of hematological suppression.
Signaling Pathways and Mechanisms of Toxicity
The distinct toxicity profiles of this compound and Carboplatin may be attributed to their different mechanisms of action.
This compound: Unlike conventional platinum agents that primarily target nuclear DNA, this compound is reported to induce immunogenic cell death (ICD) and cause mitochondrial stress. This distinct mechanism may spare rapidly dividing normal tissues, such as bone marrow, from the high levels of toxicity seen with DNA-damaging agents.
Carboplatin: Carboplatin exerts its cytotoxic effects by forming covalent DNA adducts, leading to intra- and interstrand crosslinks. This inhibits DNA replication and transcription, ultimately triggering apoptosis. This mechanism is particularly effective against rapidly proliferating cancer cells but also accounts for its significant impact on healthy, rapidly dividing cells in the bone marrow, leading to myelosuppression.
Experimental Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a novel chemotherapeutic agent like this compound in a Phase I clinical trial setting.
Discussion and Future Directions
The preliminary clinical data for this compound suggests a toxicity profile that is notably different from and potentially more favorable than that of Carboplatin. The lower incidence of severe hematological toxicities is a significant finding, as myelosuppression is a major clinical challenge with Carboplatin, often leading to dose reductions, treatment delays, and the need for supportive care. The predominant non-hematological toxicities of this compound, such as fatigue and nausea, were mostly low-grade and manageable.
It is crucial to acknowledge the limitations of this comparison. The data for this compound is from a single Phase I study with a limited number of patients, whereas Carboplatin's toxicity profile has been established over decades of use in a much broader patient population and in various combination regimens. Further clinical investigation in Phase II and III trials will be essential to more definitively characterize the safety and efficacy of this compound and to understand its risk/benefit ratio in more homogeneous patient populations.
For drug development professionals, the distinct mechanism of action and favorable early toxicity data for this compound warrant further exploration. Future research should focus on identifying predictive biomarkers for both efficacy and toxicity, and on evaluating this compound in combination with other agents, including immune checkpoint inhibitors, where its immunogenic properties may offer synergistic benefits. The development of platinum agents with improved safety profiles remains a high priority in oncology, and this compound represents a promising step in this direction.
References
Imifoplatin: A Paradigm Shift in Platinum-Based Cancer Therapy by Avoiding DNA Adduct Formation
For researchers, scientists, and drug development professionals, a critical evaluation of novel therapeutic agents is paramount. Imifoplatin, a next-generation platinum-based anticancer agent, presents a significant departure from its predecessors by exhibiting a mechanism of action that does not involve the formation of DNA adducts. This key difference offers the potential for an improved safety profile and the ability to overcome resistance mechanisms associated with conventional platinum drugs like cisplatin, carboplatin, and oxaliplatin.
This guide provides a comparative analysis of this compound and traditional platinum-based chemotherapeutics, focusing on the pivotal aspect of DNA adduct formation. While direct quantitative comparative studies on DNA adduct formation by this compound are not extensively available in publicly accessible literature, the consensus from existing research is that its cytotoxic effects are independent of direct DNA binding. This contrasts sharply with the well-documented mechanism of older platinum drugs, which relies on the formation of covalent bonds with DNA.
Mechanistic Differences in DNA Interaction
Conventional platinum-based drugs, upon entering a cell, undergo hydrolysis, which activates them to bind to DNA. This binding primarily occurs at the N7 position of guanine and adenine bases, leading to the formation of intrastrand and interstrand cross-links. These DNA adducts distort the DNA helix, interfering with replication and transcription, and ultimately triggering apoptosis (programmed cell death) in cancer cells.
This compound, however, is a phosphaplatin, a class of platinum compounds with a pyrophosphate ligand. This structural feature is believed to prevent the types of interactions with DNA that lead to adduct formation. Instead, this compound's mechanism of action is thought to involve the induction of immunogenic cell death through pathways that are independent of direct DNA damage.
Below is a diagram illustrating the distinct signaling pathways.
Comparative Data on DNA Adduct Formation
As previously mentioned, specific quantitative data from head-to-head studies comparing this compound with other platinum drugs on DNA adduct formation is limited in the available literature. However, we can present a conceptual table based on the established mechanisms of action.
| Platinum Agent | Class | Primary Mechanism of Action | DNA Adduct Formation |
| This compound | Phosphaplatin | Induction of immunogenic cell death | Not observed |
| Cisplatin | Conventional | Covalent binding to DNA, forming adducts | Yes (quantifiable) |
| Carboplatin | Conventional | Covalent binding to DNA, forming adducts | Yes (quantifiable) |
| Oxaliplatin | Conventional | Covalent binding to DNA, forming adducts | Yes (quantifiable) |
Experimental Protocols for Assessing DNA Adduct Formation
The lack of DNA adduct formation by this compound would be confirmed by applying established methods and observing a negative result compared to positive controls like cisplatin. Below are detailed methodologies for key experiments used to quantify platinum-DNA adducts.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for quantifying the amount of platinum bound to DNA.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells to a desired confluency and treat with the platinum compound (e.g., this compound, Cisplatin) at various concentrations and time points.
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction kit, ensuring high purity.
-
DNA Quantification: Accurately measure the concentration of the isolated DNA using a spectrophotometer.
-
Sample Digestion: Digest a known amount of DNA in concentrated nitric acid at a high temperature to break down the organic matrix and bring the platinum into solution.
-
ICP-MS Analysis: Analyze the digested samples using an ICP-MS instrument. The amount of platinum is determined by comparing the signal to a standard curve of known platinum concentrations.
-
Data Normalization: Express the results as the number of platinum atoms per unit of DNA (e.g., per 10^6 nucleotides).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy can detect conformational changes in DNA that occur upon the binding of a platinum agent.
Protocol:
-
Sample Preparation: Prepare solutions of purified DNA (e.g., calf thymus DNA) and the platinum compounds in a suitable buffer.
-
Titration: Titrate the DNA solution with increasing concentrations of the platinum compound.
-
CD Spectra Acquisition: Record the CD spectrum of the DNA after each addition of the platinum compound over a relevant wavelength range (typically 200-320 nm).
-
Data Analysis: Analyze the changes in the CD signal. The formation of DNA adducts by drugs like cisplatin induces significant changes in the DNA's CD spectrum, indicative of helical distortion. The absence of such changes with this compound would support its non-binding mechanism.
DNA Melting Temperature (Tm) Analysis
The binding of platinum compounds to DNA can affect its thermal stability. This change can be measured by monitoring the DNA melting temperature (Tm), the temperature at which 50% of the double-stranded DNA has dissociated into single strands.
Protocol:
-
Sample Preparation: Prepare solutions of DNA and the platinum compounds in a buffer.
-
Incubation: Incubate the DNA with the platinum compounds to allow for any potential binding to occur.
-
Thermal Denaturation: Slowly increase the temperature of the solutions while monitoring the absorbance at 260 nm using a spectrophotometer with a temperature controller.
-
Tm Determination: The Tm is the midpoint of the resulting melting curve. Covalent adducts formed by cisplatin typically alter the Tm of DNA. A lack of change in Tm with this compound would be consistent with no direct binding.
Conclusion
This compound represents a significant advancement in platinum-based chemotherapy due to its distinct mechanism of action that circumvents the formation of DNA adducts. This fundamental difference suggests a potential for reduced toxicity and an ability to treat cancers that have developed resistance to traditional platinum drugs. While direct quantitative comparisons of DNA adduct formation are still emerging, the application of established experimental protocols such as ICP-MS, circular dichroism, and DNA melting studies are expected to confirm the non-DNA-binding nature of this compound, solidifying its position as a promising and differentiated therapeutic agent.
comparative analysis of Imifoplatin and oxaliplatin on colon cancer cells
A new generation of platinum-based chemotherapy is emerging, offering potential advantages over established treatments for colon cancer. This guide provides a detailed comparative analysis of Imifoplatin (PT-112), a novel phosphaplatin agent, and Oxaliplatin, a cornerstone of current colon cancer therapy. We delve into their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways, supported by available experimental data.
This compound, a first-in-class pyrophosphate-platinum conjugate, represents a departure from traditional platinum drugs. Unlike Oxaliplatin, which primarily exerts its cytotoxic effects through the formation of DNA adducts, this compound's mechanism is less reliant on direct DNA damage. This distinction suggests this compound may overcome resistance mechanisms that plague conventional platinum therapies.[1]
Oxaliplatin, a third-generation platinum compound, is a standard component of treatment regimens for colorectal cancer.[2] Its efficacy is attributed to the formation of bulky platinum-DNA adducts that inhibit DNA replication and transcription, ultimately leading to cell death.
Comparative Efficacy and Cytotoxicity
Direct comparative studies on a wide range of colon cancer cell lines are limited. However, a study presented at the AACR-NCI-EORTC International Conference in 2015 provided a head-to-head comparison of this compound (PT-112) and Oxaliplatin on the HCT-116 human colon cancer cell line. Both agents demonstrated the ability to inhibit cell growth and induce apoptosis.[1]
| Drug | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Oxaliplatin | HCT-116 | ~5-10 | 48 | MTT |
| HT-29 | ~1.9 - 11.54 | 72 | Various | |
| SW620 | ~90 | 24 | MTT | |
| This compound (PT-112) | HCT-116 | Not explicitly stated, but effective at IC50 dose | 24, 48 | MTT |
Note: IC50 values for Oxaliplatin can vary significantly depending on the cell line and experimental conditions. Data for this compound is currently limited.
Induction of Apoptosis and Cell Cycle Arrest
Both this compound and Oxaliplatin trigger programmed cell death, or apoptosis, in colon cancer cells. The 2015 comparative study on HCT-116 cells showed that both drugs induce cleavage of pro-caspase 8 and PARP, key events in the apoptotic cascade.[1] However, this compound was noted to induce the cleavage of pro-caspases 3, 6, and 7 more effectively than Oxaliplatin.[1]
Oxaliplatin has been shown to induce a G2/M cell cycle arrest in colon cancer cells. Studies on phosphaplatins, the class of drugs to which this compound belongs, indicate they can cause cell cycle arrest at both the S and G2 phases.
Divergent Signaling Pathways
A key differentiator between this compound and Oxaliplatin lies in the cellular signaling pathways they affect.
Oxaliplatin: The cellular response to Oxaliplatin-induced DNA damage involves a complex network of signaling pathways.
This compound: this compound's mechanism is distinct, with evidence pointing to the modulation of different signaling cascades. The 2015 study highlighted that this compound significantly inhibits gp130 and the JAK/STAT signaling pathway, as well as IL-6-mediated transcriptional activation, effects not observed with Oxaliplatin. Furthermore, this compound was found to reduce TNF-mediated NF-κB signaling more potently than Oxaliplatin.
A significant finding from the comparative study is that this compound is a more potent inducer of immunogenic cell death (ICD), as indicated by the release of High-mobility group protein B1 (HMGB1). ICD can stimulate an anti-tumor immune response, adding another dimension to this compound's potential therapeutic benefit.
Experimental Protocols
The following are generalized protocols for key experiments used to compare the effects of platinum-based drugs on colon cancer cells.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed colon cancer cells (e.g., HCT-116, SW480, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Oxaliplatin in culture medium.
-
Remove the existing medium from the cells and add the drug-containing medium. Include untreated control wells.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound or Oxaliplatin at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells and treat with this compound or Oxaliplatin as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The available data suggests that this compound and Oxaliplatin, while both effective in inducing cell death in colon cancer cells, operate through distinct molecular mechanisms. This compound's unique mode of action, particularly its ability to modulate the JAK/STAT and NF-κB signaling pathways and induce immunogenic cell death, presents a promising avenue for overcoming the limitations of current platinum-based therapies, including drug resistance. Further comprehensive, direct comparative studies across a broader panel of colon cancer cell lines and in vivo models are warranted to fully elucidate the therapeutic potential of this compound relative to Oxaliplatin.
References
Imifoplatin vs. Cisplatin: A Comparative Analysis of Their Impact on Immune Cell Infiltration in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of Imifoplatin (PT-112) and the conventional platinum-based chemotherapy agent, Cisplatin. The focus is on their respective impacts on the infiltration of immune cells into the tumor microenvironment (TME), a critical factor in anti-cancer immunity and the efficacy of immunotherapies.
Executive Summary
Both this compound and Cisplatin, while both platinum-containing agents, exhibit distinct mechanisms of action that differentially influence the tumor immune landscape. Cisplatin, a long-standing cornerstone of cancer therapy, is known to induce immunogenic cell death (ICD) and promote the influx of various immune effector cells. This compound, a novel pyrophosphate-conjugated platinum agent, also potently induces ICD, leading to a robust anti-tumor immune response characterized by the recruitment of effector cells and the depletion of immunosuppressive populations. While direct comparative quantitative data on immune cell infiltration is limited, this guide synthesizes available preclinical data to offer a comprehensive overview of their immunomodulatory properties.
Data Presentation: Impact on Immune Cell Infiltration
The following table summarizes the quantitative data available on the impact of Cisplatin on the infiltration of various immune cell populations into the tumor microenvironment. Corresponding quantitative data for this compound from direct comparative studies is not yet available in the public domain. However, qualitative descriptions of this compound's effects are included based on preclinical research.
| Immune Cell Population | Cisplatin: Quantitative Infiltration Data (Cells per 300,000 total viable tumor cells) | This compound (PT-112): Qualitative Description of Impact on Infiltration |
| CD45+ Cells (Total Immune Cells) | Increased infiltration observed post-treatment. | Recruits immune effector cells into the tumor microenvironment. |
| CD8+ T Cells (Cytotoxic T Lymphocytes) | Significant increase in infiltration post-treatment. | Promotes the recruitment of effector T cells. |
| CD4+ T Cells (Helper T Lymphocytes) | Increased infiltration observed post-treatment. | Contributes to the overall anti-tumor immune response. |
| B Cells | Increased infiltration observed post-treatment. | Effects on B cell infiltration are not extensively detailed in available literature. |
| CD11c+ Cells (Dendritic Cells) | Increased infiltration observed post-treatment. | Induces the emission of danger signals that can activate dendritic cells. |
| CD11b+ Cells (Myeloid Cells) | Increased infiltration observed post-treatment. | Modulates the myeloid cell compartment. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased numbers observed in some preclinical models. | Depletes immunosuppressive cells within the tumor microenvironment. |
Mechanisms of Immunomodulation
This compound (PT-112)
This compound's primary mechanism for stimulating an anti-tumor immune response is through the induction of Immunogenic Cell Death (ICD) . Unlike Cisplatin, this compound's cytotoxic effects are not primarily mediated by DNA adduct formation. Instead, it causes cancer cell death associated with the emission of danger-associated molecular patterns (DAMPs).
Key DAMPs released upon this compound-induced ICD include:
-
Surface-exposed Calreticulin (CRT): Acts as an "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells (DCs).
-
Secreted Adenosine Triphosphate (ATP): Functions as a "find-me" signal, attracting DCs to the tumor site.
-
Released High Mobility Group Box 1 (HMGB1): A potent pro-inflammatory cytokine that further activates DCs.
This cascade of events leads to the maturation of dendritic cells, enhanced antigen presentation to T cells, and the subsequent activation and proliferation of tumor-specific cytotoxic T lymphocytes (CTLs). Preclinical studies have shown that this compound administration can recruit immune effector cells and deplete immunosuppressive cells in the TME, making it a promising candidate for combination therapies with immune checkpoint inhibitors.[1]
Cisplatin
Cisplatin also induces ICD, contributing to its anti-tumor efficacy. Its mechanism involves the formation of DNA adducts, leading to DNA damage and cell death. This process is accompanied by the release of DAMPs, similar to this compound, which stimulates an anti-tumor immune response.
Beyond ICD, Cisplatin has been shown to modulate the TME in several ways:
-
Increased T-Cell Infiltration: Cisplatin treatment has been demonstrated to increase the infiltration of both CD8+ and CD4+ T cells into the tumor.[2][3][4]
-
Modulation of Myeloid Cells: It can promote the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype and can reduce the population of immunosuppressive myeloid-derived suppressor cells (MDSCs).
-
Upregulation of MHC Class I: Cisplatin can increase the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes.
Experimental Protocols
Assessment of Immunogenic Cell Death (this compound)
Objective: To determine if this compound induces the release of DAMPs characteristic of ICD.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Calreticulin (CRT) Exposure:
-
Cells are harvested and stained with an antibody specific for CRT.
-
Surface CRT exposure is quantified by flow cytometry.
-
-
ATP Release:
-
The supernatant from the cell cultures is collected.
-
ATP levels are measured using a luciferase-based ATP assay kit.
-
-
HMGB1 Secretion:
-
The supernatant is collected.
-
HMGB1 levels are quantified using an ELISA kit.
-
Analysis of Immune Cell Infiltration by Flow Cytometry (Cisplatin)
Objective: To quantify the different immune cell populations within the tumor microenvironment following Cisplatin treatment.
Methodology:
-
Tumor Model: Syngeneic mouse models with established tumors are used.
-
Treatment: Mice are treated with Cisplatin or a vehicle control.
-
Tumor Dissociation: At a specified time point post-treatment, tumors are harvested and mechanically and enzymatically dissociated into a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, CD11c, Gr-1).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to identify and quantify the different immune cell populations.
-
Data Analysis: The data is analyzed using flow cytometry software to determine the percentage and absolute number of each immune cell subset within the tumor.
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration (Cisplatin)
Objective: To visualize and quantify the infiltration of CD8+ T cells in tumor tissue.
Methodology:
-
Tissue Preparation: Tumors are harvested, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 4-5 µm) of the paraffin-embedded tumors are cut and mounted on slides.
-
Antigen Retrieval: The slides are deparaffinized and rehydrated, followed by an antigen retrieval step to unmask the target epitope.
-
Staining:
-
The sections are incubated with a primary antibody specific for CD8.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
-
A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
-
Counterstaining: The sections are counterstained with a nuclear stain (e.g., hematoxylin) to visualize the tissue morphology.
-
Imaging and Analysis: The stained slides are imaged using a microscope, and the number of CD8+ T cells within the tumor can be quantified manually or using image analysis software.
Visualizations
Caption: this compound-induced Immunogenic Cell Death Pathway.
Caption: Experimental Workflow for Immune Cell Infiltration Analysis by Flow Cytometry.
References
- 1. Analyzing the Tumor Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pretreatment with Cisplatin Enhances E7-Specific CD8+ T-Cell–Mediated Antitumor Immunity Induced by DNA Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretreatment with cisplatin enhances E7-specific CD8+ T-Cell-mediated antitumor immunity induced by DNA vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-Induced Antitumor Immunomodulation: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Imifoplatin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of imifoplatin, a platinum-based antineoplastic agent. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.
This compound, like other platinum-based compounds such as cisplatin and carboplatin, is classified as a hazardous drug.[1] Antineoplastic and cytotoxic drugs can be mutagens, teratogens, or carcinogens, posing significant health risks if not handled properly.[2] Therefore, all materials contaminated with this compound must be treated as hazardous waste.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any procedure that involves handling this compound, it is crucial to be familiar with the appropriate personal protective equipment. The following table summarizes the recommended PPE for handling and disposing of this compound and other cytotoxic agents.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemotherapy Gloves | Double-gloving with ASTM-rated gloves is recommended.[2][3] | Provides maximum protection against exposure. Regular exam gloves are not sufficient.[3] |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene or similar laminate material. | Prevents contamination of personal clothing. |
| Eye & Face Protection | Safety Goggles & Face Shield | Required when there is a risk of splashing. | Protects against accidental splashes and aerosols. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, especially when handling powders or creating aerosols. | Prevents inhalation of hazardous particles. |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is a multi-step process that involves careful segregation and containment. All waste must be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.
1. Waste Categorization:
The first step is to correctly categorize the this compound waste. Chemotherapy waste is generally divided into two categories:
-
Trace Chemotherapy Waste: This includes items with minimal residual amounts of the drug (less than 3% of the original volume). Examples include empty vials, used IV tubing, contaminated gloves, gowns, and labware.
-
Bulk Chemotherapy Waste: This category includes any amount of the drug that is more than a trace amount. This can be unused or partially used vials, expired stock solutions, or materials from a large spill cleanup. Syringes containing even a small volume (e.g., 0.1 ml) of the drug are considered bulk waste.
2. Waste Segregation and Containment:
Proper segregation is crucial to ensure safe disposal and compliance.
-
Trace Waste:
-
Sharps: Contaminated needles, syringes (if completely empty), and other sharp objects should be placed in a designated yellow, puncture-proof sharps container labeled "Chemo Sharps" or "Trace Chemotherapy Waste".
-
Non-Sharps: Contaminated PPE (gloves, gowns), wipes, and other disposable items should be placed in a designated yellow chemotherapy waste bag or container.
-
-
Bulk Waste:
-
All bulk this compound waste, including unused or partially used vials and syringes with residual drug, must be collected in a designated black hazardous waste container. These containers are specifically for RCRA (Resource Conservation and Recovery Act) regulated hazardous waste.
-
Liquid bulk waste should be collected in a leak-proof container with a tight-fitting lid.
-
The following diagram illustrates the workflow for proper this compound waste segregation.
Caption: Workflow for the segregation of this compound waste.
3. Labeling and Storage:
All waste containers must be clearly labeled as "Hazardous Waste," "Chemotherapy Waste," or as required by your institution's Environmental Health and Safety (EHS) department. The label should include the contents and the date of accumulation. Store waste containers in a designated, secure area away from general lab traffic until they are collected for disposal.
4. Final Disposal:
Contact your institution's EHS or a certified hazardous waste disposal vendor for pickup and final disposal of the waste containers. Do not dispose of any this compound-contaminated waste in the regular trash, biohazard bags, or down the drain. Final disposal of trace chemotherapy waste is typically through incineration.
Spill Management Protocol
In the event of an this compound spill, immediate and proper cleanup is essential to prevent exposure.
1. Secure the Area:
- Alert others in the vicinity.
- Restrict access to the spill area.
2. Don Appropriate PPE:
- Put on double chemotherapy gloves, a disposable gown, and eye/face protection.
- If the spill involves a powder, a respirator is mandatory to prevent inhalation.
3. Contain and Clean the Spill:
- Liquids: Absorb the spill with a chemotherapy spill kit or absorbent pads.
- Powders: Carefully cover the spill with damp cloths or absorbent pads to avoid generating aerosols.
- Clean the area from the outer edge of the spill inward.
- Decontaminate the area with an appropriate cleaning agent (e.g., a high-pH solution, if compatible, followed by a neutral detergent) and then rinse with water.
4. Dispose of Cleanup Materials:
- All materials used for spill cleanup must be disposed of as bulk chemotherapy waste in a black RCRA container.
The following diagram outlines the logical flow for managing an this compound spill.
Caption: Logical workflow for this compound spill management.
By adhering to these stringent disposal procedures, you contribute to a safer laboratory environment and ensure the protection of yourself, your colleagues, and the wider community. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound.
References
Personal protective equipment for handling Imifoplatin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imifoplatin. As a platinum-based antineoplastic agent, this compound is classified as a hazardous drug, necessitating strict adherence to safety protocols to prevent occupational exposure and ensure environmental safety.[1][2] The following procedures are based on established guidelines for handling cytotoxic and platinum-based compounds.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate PPE to minimize the risk of exposure through inhalation, skin contact, or ingestion.[2][3]
Recommended PPE includes:
-
Gloves: Two pairs of chemotherapy-rated, powder-free gloves that meet ASTM D6978 standards should be worn. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff. Gloves should be changed every 30-60 minutes or immediately if contaminated, torn, or punctured.[4]
-
Gowns: A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is required.
-
Eye and Face Protection: Safety goggles or a full-face shield should be worn to protect against splashes.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation, such as when handling the powdered form of the drug or during spill cleanup.
Handling and Operational Plan
All handling of this compound should occur in a designated area with restricted access.
Preparation and Handling Workflow:
-
Designated Preparation Area: All manipulations of this compound, including reconstitution and dilution, must be performed in a certified Class II Type B2 biological safety cabinet (BSC) or a chemical fume hood that is exhausted to the outside.
-
Aseptic Technique: Use aseptic technique to minimize contamination. Place a plastic-backed absorbent pad on the work surface to contain any minor spills.
-
Reconstitution: If working with a powdered form, carefully introduce the diluent to avoid aerosolization.
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name and hazard warnings.
-
Transport: When transporting this compound, use sealed, leak-proof containers.
Storage of this compound Stock Solution:
The following table summarizes the recommended storage conditions for this compound stock solutions to prevent inactivation from repeated freeze-thaw cycles.
| Storage Temperature | Storage Period |
| -80°C | 6 months |
| -20°C | 1 month |
| Data sourced from MedchemExpress product information. |
Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
-
Evacuate: Alert others and evacuate the immediate area.
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For liquid spills, cover with an absorbent material from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleaning: Clean the spill area with a detergent solution, followed by a rinse with clean water.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, vials, and labware, must be placed in a designated, leak-proof, and puncture-resistant container labeled "Cytotoxic Waste" or "Chemotherapeutic Waste".
-
Liquid Waste: Unused or excess solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of liquid this compound waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated chemotherapy sharps container.
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste management service, typically involving high-temperature incineration.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
